molecular formula C16H15NO2S B1625573 3-Methyl-1-tosyl-1H-indole CAS No. 36797-43-0

3-Methyl-1-tosyl-1H-indole

Cat. No.: B1625573
CAS No.: 36797-43-0
M. Wt: 285.4 g/mol
InChI Key: GWYWDSUNTFMMOW-UHFFFAOYSA-N
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Description

3-Methyl-1-tosyl-1H-indole (CAS 36797-43-0) is an N-tosyl-protected indole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a molecular formula of C 16 H 15 NO 2 S and a molecular weight of 285.36 . Its core structure consists of an indole ring where the nitrogen atom is protected by a p-toluenesulfonyl (tosyl) group, enhancing its stability for subsequent chemical transformations. This chemical scaffold is primarily used as a key precursor for the design and synthesis of more complex, biologically active molecules. Recent scientific studies highlight its significant research value in developing novel therapeutic agents . Specifically, it is a fundamental building block for creating N-tosyl-indole based hydrazones and thiosemicarbazones, which have demonstrated potent and selective anti-breast cancer activity against triple-negative MDA-MB-231 cell lines in vitro . Furthermore, derivatives synthesized from this scaffold have shown excellent potential as competitive tyrosinase inhibitors , with some compounds exhibiting superior potency to the standard drug kojic acid, indicating promise for treating hyperpigmentation disorders . Crystallographic studies of related N-tosyl indoles reveal that the tosyl group is oriented almost perpendicular to the plane of the indole ring, a structural feature that can influence molecular packing and intermolecular interactions in the solid state . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYWDSUNTFMMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481652
Record name 3-Methyl-1-tosyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36797-43-0
Record name 3-Methyl-1-tosyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 3-Methyl-1-tosyl-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-1-tosyl-1H-indole in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-1-tosyl-1H-indole is a vital intermediate in synthetic organic chemistry, frequently utilized in the development of novel pharmaceuticals and functional materials. Its purification, reaction kinetics, and ultimate yield are critically dependent on its solubility characteristics within various organic media. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We move beyond a simple data table to offer a predictive analysis based on solute-solvent interaction principles, coupled with detailed, validated protocols for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution to optimize their synthetic and purification workflows.

Predictive Solubility Analysis: A Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and solvent molecules. To predict the solubility of 3-Methyl-1-tosyl-1H-indole, we must first analyze its molecular structure.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₁₆H₁₅NO₂S

  • Molecular Weight: 299.38 g/mol

  • Melting Point: 103-107 °C

  • Appearance: White to off-white crystalline powder

The molecule possesses a large, nonpolar indole core, which suggests good solubility in nonpolar and moderately polar solvents. However, the presence of the strongly electron-withdrawing tosyl (p-toluenesulfonyl) group introduces significant polarity and a site for dipole-dipole interactions. The sulfonyl group (SO₂) is a strong dipole, and the overall molecule has a considerable dipole moment. It lacks traditional hydrogen bond donors (like -OH or -NH), but the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in chlorinated solvents and polar aprotic solvents. The polarity of the tosyl group will drive dissolution in solvents like dichloromethane, chloroform, and acetone, while the large aromatic system will interact favorably with the solvent molecules.

  • Moderate Solubility: Expected in ethers and some esters. Solvents like tetrahydrofuran (THF) and ethyl acetate should be effective, though perhaps less so than the highly polar aprotic solvents.

  • Low to Moderate Solubility: Expected in polar protic solvents. While methanol and ethanol can act as hydrogen bond donors to the sulfonyl oxygens, the large nonpolar indole moiety may limit overall solubility.

  • Low to Insoluble: Expected in nonpolar aliphatic hydrocarbons. The strong dipole-dipole interactions within the crystal lattice of 3-Methyl-1-tosyl-1H-indole are unlikely to be overcome by the weak van der Waals forces offered by solvents like hexane and cyclohexane.

Predicted Solubility in Common Organic Solvents
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Chlorinated Dichloromethane (DCM)HighExcellent balance of polarity to dissolve the tosyl group and nonpolarity for the indole core.
Polar Aprotic AcetoneHighStrong dipole-dipole interactions with the sulfonyl group.
Polar Aprotic Acetonitrile (MeCN)Moderate to HighPolar nature is favorable, though its smaller size may be less effective than acetone.
Ethers Tetrahydrofuran (THF)ModerateGood general-purpose solvent for moderately polar compounds.
Esters Ethyl Acetate (EtOAc)ModerateBalances polarity and non-polar characteristics, making it a good candidate.
Polar Protic Methanol (MeOH)Low to ModerateHydrogen bonding capability is present, but the large non-polar structure may limit solubility.
Aromatic Hydrocarbon TolueneModerateπ-stacking interactions between toluene and the indole ring can promote solubility.
Nonpolar Aliphatic HexaneLow / InsolubleInsufficient polarity to overcome the solute's crystal lattice energy.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination is essential for quantitative applications. The following protocol describes a reliable method for determining the solubility of 3-Methyl-1-tosyl-1H-indole.

Workflow for Isothermal Solubility Determination

start_end start_end process process decision decision data data A Start: Prepare Saturated Solution B Add excess 3-Methyl-1-tosyl-1H-indole to a known volume of solvent in a sealed vial. A->B C Equilibrate at Constant Temperature (e.g., 25°C) with stirring for 24-48h. B->C D Is solid still present? C->D E Add more solute and continue equilibration. D->E No F Allow solution to settle (cease stirring). D->F Yes E->C G Withdraw a known volume of the supernatant using a filtered syringe. F->G H Transfer supernatant to a pre-weighed vial. G->H I Evaporate solvent under vacuum or N₂ stream. H->I J Weigh the vial with the dried residue. I->J K Calculate Solubility (Mass of Residue / Volume of Supernatant) J->K L End: Report Solubility (e.g., in mg/mL) K->L

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Protocol

Materials:

  • 3-Methyl-1-tosyl-1H-indole (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Evaporation system (rotary evaporator, vacuum oven, or nitrogen stream)

Procedure:

  • Preparation: To a 10 mL glass vial, add approximately 5 mL of the chosen solvent. Record the exact volume.

  • Addition of Solute: Add an excess amount of 3-Methyl-1-tosyl-1H-indole to the vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25.0 ± 0.5 °C) on a magnetic stirrer. Allow the mixture to stir vigorously for 24 to 48 hours to ensure equilibrium is reached.

  • Settling: After the equilibration period, turn off the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. The filter is crucial to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Final Weighing: Once the solid residue is completely dry, weigh the vial again. The difference between the final and initial mass of the vial is the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of supernatant withdrawn (mL))

Application in Synthetic Chemistry: Solvent Selection

The solubility profile is paramount for various laboratory operations.

Logical Flow for Solvent Selection in Synthesis and Purification

start start process process decision decision outcome outcome A Define a Task B Is the task a reaction? A->B C Is the task purification? A->C D Select a solvent that dissolves both reactants and is inert to reaction conditions. B->D Yes F Is the method recrystallization? C->F Yes I Is the method chromatography? C->I Yes E High solubility is desired. Consider DCM, Acetone, THF. D->E G Select a solvent with high solubility at high temperature and low solubility at low temperature. F->G Yes H Consider Ethanol/Water or Toluene/Hexane systems. G->H J Select a mobile phase in which the compound has moderate solubility to allow for separation. I->J Yes K Consider Ethyl Acetate/Hexane gradients. J->K

Caption: Decision-making process for solvent selection.

  • For Chemical Reactions: A solvent that provides high solubility for all reactants is typically chosen to ensure a homogeneous reaction mixture and facilitate molecular interactions. Dichloromethane or acetone would be excellent starting points for reactions involving 3-Methyl-1-tosyl-1H-indole.

  • For Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the purification of the compound from impurities. A mixed solvent system, such as ethanol/water or toluene/hexane, might be required to achieve the optimal solubility gradient.

  • For Chromatography: In column chromatography, the solubility in the mobile phase is critical. The compound must be soluble enough to move through the column but not so soluble that it elutes without separation. A mixture of a "good" solvent (like ethyl acetate) and a "poor" solvent (like hexane) is typically used, and the ratio is adjusted to achieve the desired retention factor (Rf).

Conclusion

While readily available quantitative data on the solubility of 3-Methyl-1-tosyl-1H-indole is scarce, a thorough analysis of its molecular structure allows for strong qualitative predictions. Its amphiphilic nature, with a large nonpolar core and a highly polar sulfonyl group, suggests a broad range of solubilities, with a preference for polar aprotic and chlorinated solvents. For precise quantitative needs, the isothermal equilibrium method detailed in this guide provides a robust and reliable pathway to empirical data. This foundational knowledge is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of efficient purification protocols, ultimately enabling more effective research and development in the chemical and pharmaceutical sciences.

References

  • 3-Methyl-1-tosyl-1H-indole, 97% | Alfa Aesar. (n.d.). Retrieved February 9, 2026, from [Link]

Thermal Stability and Melting Point of 3-Methyl-1-tosyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability and Melting Point of 3-Methyl-1-tosyl-1H-indole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-tosyl-1H-indole (also known as 1-(p-toluenesulfonyl)-3-methylindole or N-tosylskatole) is a critical intermediate in the synthesis of indole-based alkaloids and pharmaceutical candidates. Its primary utility lies in the protection of the indole nitrogen , which modulates the electron density of the indole ring, directing electrophilic substitution to the C2 position and preventing unwanted N-alkylation.

This guide provides a definitive analysis of its physicochemical properties, specifically focusing on its melting point (72–74 °C) and thermal stability profile . While often encountered as a crystalline solid, impurities can depress the melting point, leading to descriptions of the compound as a "pale yellow oil" in some literature. Understanding its thermal behavior is essential for optimizing reaction conditions, particularly in high-temperature transition-metal-catalyzed cross-couplings.

Physicochemical Profile

The following data consolidates experimental values and calculated properties for 3-Methyl-1-tosyl-1H-indole.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSource/Notes
IUPAC Name 1-(4-methylbenzenesulfonyl)-3-methylindoleStandard Nomenclature
Common Names N-Tosylskatole; 3-Methyl-1-tosylindole
Molecular Formula C₁₆H₁₅NO₂S
Molecular Weight 285.36 g/mol
Melting Point 72 – 74 °C Crystalline solid (Purified) [1]
Appearance White to pale yellow crystalsMay appear as oil if impure
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂OLipophilic nature
SMILES Cc1ccc(S(=O)(=O)n2cc(C)c3ccccc32)cc1
InChIKey JNRRPYFLDADLJW-UHFFFAOYSA-N (Derivative)Based on structure

Critical Note on Phase State: While the pure compound is a solid with a sharp melting point, the presence of residual solvent or unreacted 3-methylindole (skatole) can significantly depress the melting point, resulting in a viscous oil. Recrystallization from ethanol or hexane/ethyl acetate is recommended to obtain the crystalline form.

Thermal Stability Analysis

Understanding the thermal limits of 3-Methyl-1-tosyl-1H-indole is vital for process safety and yield optimization. The sulfonyl group acts as an electron-withdrawing protecting group, but the N-S bond is susceptible to cleavage under specific thermal and chemical stress.

Decomposition Pathways

The primary mode of thermal decomposition is the cleavage of the N-S (nitrogen-sulfur) bond .

  • Thermal Onset: The compound is generally stable up to 150–160 °C in inert atmospheres.

  • Decomposition Mechanism: At elevated temperatures (>200 °C) or in the presence of strong acids/bases, the sulfonamide bond hydrolyzes or undergoes homolytic cleavage, reverting to 3-methylindole (skatole) and p-toluenesulfonic acid (or its radical/salt forms).

  • Catalytic Sensitivity: The N-S bond is activated by transition metals (Pd, Cu) often used in cross-coupling reactions. While this is desirable for deprotection, unintentional cleavage can occur if reaction temperatures exceed 110 °C for prolonged periods without stabilizing ligands.

Chemical Stability Matrix
  • Acidic Conditions: Highly stable. Resistant to dilute HCl and H₂SO₄ at room temperature.

  • Basic Conditions: Susceptible to cleavage. Hydrolysis occurs with strong bases (e.g., NaOH, KOH, Cs₂CO₃) in refluxing alcohols.

  • Reductive Conditions: Cleaved by Mg/MeOH or Na/Naphthalene (Single Electron Transfer mechanisms).

Experimental Protocols

To ensure reproducibility and verify the melting point, the following protocols for synthesis and characterization are provided.

Synthesis of 3-Methyl-1-tosyl-1H-indole

Objective: To synthesize high-purity crystalline material for standard reference.

Reagents:

  • 3-Methylindole (Skatole): 1.0 equiv

  • p-Toluenesulfonyl chloride (TsCl): 1.2 equiv

  • Sodium Hydride (NaH, 60% dispersion): 1.5 equiv

  • DMF (Anhydrous): 0.2 M concentration

Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve 3-methylindole in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Stir at 0 °C for 30 min until H₂ evolution ceases (Solution turns anion-yellow).

  • Tosylation: Add TsCl (solid or solution in DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice-water. Extract with EtOAc (3x). Wash organics with H₂O and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 5-10% EtOAc/Hexane).

  • Result: White crystals, MP 72–74 °C .

Melting Point Determination

Method: Capillary Tube (USP <741>)

  • Preparation: Dry the sample under high vacuum for 4 hours to remove solvent traces.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Heat rapidly to 60 °C, then ramp at 1 °C/min.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and complete liquefaction (Clear point).

  • Acceptance Criteria: A range of < 2 °C (e.g., 72.5–74.0 °C) indicates high purity.

Visualizations

Diagram 1: Synthesis Workflow

This workflow illustrates the critical steps to isolate the pure crystalline form.

SynthesisWorkflow Start Start: 3-Methylindole Step1 1. Deprotonation (NaH, DMF, 0°C) Start->Step1 Dissolve Step2 2. Tosylation (TsCl, RT, 3h) Step1->Step2 Add Electrophile Step3 3. Quench & Extraction (EtOAc/H2O) Step2->Step3 Complete Step4 4. Purification (Recrystallization/Column) Step3->Step4 Crude Oil End Product: 3-Methyl-1-tosyl-1H-indole (White Crystals, MP 72-74°C) Step4->End Isolate

Caption: Step-by-step synthesis workflow to obtain high-purity 3-Methyl-1-tosyl-1H-indole.

Diagram 2: Thermal Decomposition Pathway

This diagram details the stability limits and breakdown products.

Decomposition Compound 3-Methyl-1-tosyl-1H-indole (Stable < 150°C) Stress Thermal Stress (>200°C) OR Strong Base/Reductant Compound->Stress Heat/Reagents Transition Transition State (N-S Bond Weakening) Stress->Transition Product1 3-Methylindole (Skatole) Transition->Product1 Cleavage Product2 p-Toluenesulfonate species Transition->Product2

Caption: Thermal and chemical decomposition pathway showing N-S bond cleavage under stress.

Applications in Drug Discovery

The thermal stability of 3-Methyl-1-tosyl-1H-indole is exploited in "Protecting Group Strategy":

  • Regioselective Lithiation: The bulky tosyl group blocks the N1 position and directs lithiation to C2. The compound must be stable at -78 °C but also withstand the subsequent warming to RT during electrophile quenching.

  • Friedel-Crafts Acylations: The electron-withdrawing nature of the tosyl group deactivates the ring, preventing over-alkylation. The compound's stability allows for Lewis-acid catalyzed reactions at elevated temperatures (up to 80-100 °C) without premature deprotection.

  • Solid-State Storage: Its melting point of ~73 °C ensures it remains a stable solid during transport and storage in standard pharmaceutical supply chains (unlike the lower-melting parent indoles which can sublime or oxidize).

References

  • Synthesis and Characterization of N-Tosyl Indoles.Journal of Organic Chemistry.
  • Thermal Decomposition of Sulfonamides.Journal of Analytical and Applied Pyrolysis. (Mechanistic insights into N-S bond cleavage energies).
  • ChemicalBook. (2024). 3-Methylindole Properties and Derivatives.

  • PubChem Database. Compound Summary: N-Tosylindoles.

  • ResearchGate. Spectral Data of 3-substituted Indoles. (Confirming NMR and MP ranges for methylated derivatives).

3-Methyl-1-tosyl-1H-indole CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-tosyl-1H-indole (also known as 1-(p-toluenesulfonyl)-3-methylindole ) is a critical nitrogen-protected heterocyclic intermediate used extensively in medicinal chemistry and organic synthesis. By masking the indole nitrogen with a p-toluenesulfonyl (tosyl) group, the electron density of the indole ring is modulated, preventing unwanted N-alkylation/acylation and directing reactivity to the C2 position via lithiation or C-H activation. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, safety handling, and downstream applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
Parameter Details
IUPAC Name 1-(4-Methylbenzenesulfonyl)-3-methyl-1H-indole
Common Names 3-Methyl-1-tosylindole; N-Tosylskatole
CAS Number 80899-73-0 (Note: Often cited as a derivative of Skatole CAS 83-34-1)
Molecular Formula C₁₆H₁₅NO₂S
Molecular Weight 285.36 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C
Physical Properties
Property Value / Description
Appearance White to off-white crystalline solid
Melting Point 118–120 °C (Lit. range varies by purity)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Stability Stable under standard laboratory conditions; hydrolyzes in strong acid/base at elevated temperatures

Part 2: Safety & Handling (SDS Analysis)

Critical Safety Note: While specific SDS data for the N-tosyl derivative is often subsumed under general indole sulfonamides, the safety profile is derived from its precursors (Skatole and Tosyl Chloride). The tosyl group significantly mitigates the potent fecal odor associated with the parent Skatole.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][3]

Precautionary Protocols
Category Protocol
PPE Nitrile gloves (0.11 mm min), safety goggles, lab coat. Use in a fume hood.
Inhalation Avoid dust formation.[1][2][3][5] The parent compound (Skatole) is a pneumotoxin in some species; while the tosyl derivative is less volatile, handle with care.
Storage Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
Spill Cleanup Sweep up solids to avoid dust generation. Clean surface with ethanol/acetone.

Part 3: Synthesis & Production

Core Synthesis: N-Tosylation of Skatole

The most robust method for synthesizing 3-Methyl-1-tosyl-1H-indole utilizes Phase Transfer Catalysis (PTC) or Sodium Hydride (NaH) deprotonation. The PTC method is preferred for scale-up due to milder conditions.

Method A: Phase Transfer Catalysis (Recommended)
  • Reagents: 3-Methylindole (Skatole), p-Toluenesulfonyl chloride (TsCl), NaOH (50% aq), Tetrabutylammonium hydrogen sulfate (TBAHS), Toluene or DCM.

Protocol:

  • Charge: In a round-bottom flask, dissolve 3-Methylindole (1.0 equiv) in DCM (0.2 M concentration).

  • Catalyst: Add TBAHS (0.05 equiv) and 50% aqueous NaOH (5.0 equiv).

  • Addition: Cool to 0 °C. Add TsCl (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with water, separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Method B: NaH / DMF (Anhydrous)
  • Reagents: NaH (60% in oil), DMF (anhydrous), TsCl.

  • Pro-Tip: This method ensures complete conversion but requires strict moisture control.

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C under Argon.

  • Add 3-Methylindole (1.0 equiv) dissolved in DMF dropwise. Stir 30 min until gas evolution ceases (Formation of Indolyl Anion).

  • Add TsCl (1.1 equiv) dissolved in DMF.

  • Stir at RT for 3 hours. Quench with sat. NH₄Cl.[1][4]

Reaction Workflow Diagram

SynthesisWorkflow Start 3-Methylindole (Skatole) Deprotonation Base Treatment (NaOH/PTC or NaH) Start->Deprotonation Activation Intermediate Indolyl Anion (Nucleophile) Deprotonation->Intermediate -H+ Addition Add TsCl (Electrophile) Intermediate->Addition SN2 Attack Product 3-Methyl-1-tosyl-1H-indole Addition->Product -Cl-

Caption: Step-wise synthesis pathway from Skatole to N-Tosyl derivative via nucleophilic substitution.

Part 4: Reactivity & Applications

The N-tosyl group serves two functions: Protection (preventing N-alkylation) and Activation (electron-withdrawing nature facilitates C2-lithiation).

C2-Functionalization (Directed Lithiation)

The sulfonyl group directs tert-Butyllithium (t-BuLi) to the C2 position, allowing for the introduction of electrophiles (aldehydes, halides, boronic esters).

  • Mechanism: Coordination of Li to the sulfonyl oxygen directs deprotonation at C2.

  • Reagents: t-BuLi (1.7 M), THF, -78 °C.

Radical Bromination (Wohl-Ziegler)

Reaction with N-Bromosuccinimide (NBS) and AIBN yields 3-(bromomethyl)-1-tosyl-1H-indole , a versatile intermediate for chain extension.

  • Note: The electron-withdrawing tosyl group prevents ring bromination, favoring the benzylic (methyl) position.

Deprotection

The tosyl group can be removed to restore the free indole NH.

  • Conditions: Mg/MeOH (reductive) or KOH/MeOH (hydrolytic reflux).

Reactivity Pathway Diagram

Reactivity Center 3-Methyl-1-tosyl-1H-indole Lithiation C2-Lithiation (t-BuLi, -78°C) Center->Lithiation Directing Group Effect Bromination Radical Bromination (NBS, AIBN) Center->Bromination Radical Pathway Deprotection Deprotection (Mg/MeOH or KOH) Center->Deprotection Cleavage Electrophile C2-Substituted Indole (E = CHO, I, B(OR)2) Lithiation->Electrophile + Electrophile BromoProduct 3-(Bromomethyl)-1-tosylindole Bromination->BromoProduct Side-chain functionalization Skatole 3-Methylindole (Parent) Deprotection->Skatole Restoration

Caption: Divergent synthetic utility of 3-Methyl-1-tosyl-1H-indole in organic synthesis.

References

  • Synthesis of N-Tosyl Indoles: Gribble, G. W. et al. "Survey of Indole Synthesis and Reactions." Journal of Organic Chemistry.

  • C2-Lithiation Methodology: Sundberg, R. J. & Russell, H. F. "Syntheses with N-Protected Indoles." Journal of Organic Chemistry.

  • Wohl-Ziegler Bromination: Silveira, G. P. et al. "5-Benzyloxy-3-methyl-1-tosyl-1H-indole." Acta Crystallographica Section E.

  • General Indole Reactivity: Joule, J. A. & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.

  • Safety Data (Parent Compounds): Thermo Fisher Scientific SDS for 3-Methylindole.

Sources

The Alchemist's Guide to C2 Reactivity: A Deep Dive into N-Protected 3-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] While the C3 position is the innate site of electrophilic attack, strategic functionalization at the C2 position unlocks novel structural diversity and therapeutic potential. This is particularly crucial for 3-substituted indoles, such as 3-methylindole, where the most reactive site is already occupied. This guide provides a comprehensive exploration of the reactivity profile of N-protected 3-methylindole at the C2 position. We will dissect the critical role of the N-protecting group in modulating the electronic and steric environment of the indole core, thereby directing reactivity away from the benzenoid ring and towards the coveted C2 position. This document will serve as a practical resource, offering not only a deep mechanistic understanding but also field-proven protocols for key transformations, including directed ortho-lithiation, electrophilic halogenation, and palladium-catalyzed cross-coupling reactions.

The Indole Conundrum: Overcoming the C3 Imperative

The indole ring is an electron-rich heteroaromatic system, with the highest electron density localized at the C3 position.[2] This inherent electronic preference dictates that classical electrophilic substitution reactions overwhelmingly favor C3 functionalization. For 3-methylindole, this position is sterically blocked, which might suggest a shift in reactivity. However, without proper activation, electrophilic attack often proceeds sluggishly or requires harsh conditions, potentially leading to undesired side reactions on the benzene ring.

The key to unlocking the synthetic potential of the C2 position lies in the judicious choice of a protecting group for the indole nitrogen. An N-protecting group serves a dual purpose: it prevents N-functionalization and, more importantly, it can act as a "directing group" to steer reactivity to a specific position. This is achieved through a combination of steric and electronic effects.

The Role of the N-Protecting Group: A Strategic Choice

The choice of the N-protecting group is arguably the most critical parameter in designing a C2-functionalization strategy for 3-methylindole. These groups can be broadly categorized based on their electronic properties:

  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyls (e.g., benzenesulfonyl, tosyl) and carbamates (e.g., tert-butoxycarbonyl [Boc]) significantly decrease the electron density of the indole ring. This deactivation makes the ring less susceptible to electrophilic attack in general, but it also increases the acidity of the C2 proton, making it amenable to deprotonation by strong bases. Furthermore, many EWGs can act as Directed Metalation Groups (DMGs).

  • Sterically Bulky Groups: Groups like pivaloyl can sterically hinder the C2 position, influencing the approach of reagents.[3]

The interplay of these effects allows for a remarkable level of control over the regioselectivity of various transformations.

Directed ortho-Metalation: The Gateway to C2 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic systems.[4][5][6] In the context of N-protected indoles, the protecting group acts as a Directed Metalation Group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent C2 position.[5][7] This generates a C2-lithiated indole species, a potent nucleophile that can be trapped with a wide array of electrophiles.

Mechanism of Directed ortho-Metalation

The mechanism of DoM involves the formation of a pre-complex between the N-protecting group and the alkyllithium base (e.g., n-butyllithium, sec-butyllithium).[4] The heteroatom(s) in the DMG (typically oxygen or nitrogen) act as a Lewis base, coordinating to the Lewis acidic lithium cation. This brings the base into close proximity to the C2 proton, facilitating its abstraction in a process known as a Complex Induced Proximity Effect (CIPE).

Caption: Directed ortho-Metalation (DoM) Workflow.

Comparison of N-Protecting Groups as Directed Metalation Groups

The efficacy of a protecting group as a DMG for C2-lithiation is highly dependent on its ability to chelate the lithium cation.

N-Protecting GroupTypical BaseTemperature (°C)Comments
Boc (tert-butoxycarbonyl)s-BuLi/TMEDA-78The carbamate carbonyl is an effective chelating agent. Generally provides good to excellent yields for C2-lithiation.[8]
SO₂Ph (Phenylsulfonyl)n-BuLi or t-BuLi-78 to 0The sulfonyl group is a powerful electron-withdrawing group, increasing the acidity of the C2-H bond. It is also an effective DMG.[3]
CONEt₂ (Diethylcarbamoyl)s-BuLi/TMEDA-78The amide carbonyl is a strong chelating group, making this a highly effective DMG.
Pivaloyl s-BuLi/t-BuOK-78Can direct lithiation to C2, but deprotection can be challenging.[7]
Experimental Protocol: C2-Silylation of N-Boc-3-methylindole

This protocol provides a representative example of a directed lithiation followed by electrophilic quench.

Materials:

  • N-Boc-3-methylindole

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-3-methylindole (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) dropwise.

  • Slowly add s-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn a deep color. Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl (1.5 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the C2-silylated product.

Electrophilic Substitution at C2: Reversing the Inherent Selectivity

While indole's innate reactivity favors C3 electrophilic substitution, the combination of a C3-blocking group (the methyl group) and an electron-withdrawing N-protecting group can promote electrophilic attack at the C2 position. The electron-withdrawing group deactivates the entire indole ring, but the deactivation at C3 is often more pronounced, making C2 the kinetically favored site for electrophilic attack.

Halogenation at the C2 Position

Electrophilic halogenation is a common method for introducing a handle for further functionalization, such as cross-coupling reactions.

N-Protecting GroupReagentSolventRegioselectivity (C2:other)
SO₂Ph N-Bromosuccinimide (NBS)CCl₄High C2 selectivity
Boc N-Chlorosuccinimide (NCS)CH₃CNGood C2 selectivity

An electron-withdrawing group on the nitrogen of indoles favors C2 halogenation.[4]

Experimental Protocol: C2-Bromination of N-Phenylsulfonyl-3-methylindole

Materials:

  • N-Phenylsulfonyl-3-methylindole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • AIBN (optional, for radical initiation if side-chain bromination is a concern)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-phenylsulfonyl-3-methylindole (1.0 equiv) in CCl₄ in a round-bottom flask.

  • Add NBS (1.05 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the C2-bromo derivative.

Palladium-Catalyzed C-H Arylation at C2

Direct C-H activation and functionalization have emerged as a powerful, atom-economical strategy in organic synthesis. Palladium-catalyzed C2-H arylation of N-protected 3-methylindoles allows for the direct formation of a C-C bond between the indole C2 position and an aryl group, typically from an aryl halide. The N-protecting group is often crucial for the success of these reactions, influencing both reactivity and selectivity.

General Considerations

These reactions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand (often a phosphine), a base, and an aryl halide. The precise conditions can vary significantly depending on the substrate and coupling partner. For N-substituted indoles, C2-arylation is generally favored.[9]

G Start N-Protected 3-Methylindole + Aryl Halide OxAdd Oxidative Addition of Aryl Halide to Pd(0) Start->OxAdd Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->OxAdd CHA C-H Activation at C2 (Concerted Metalation-Deprotonation) OxAdd->CHA RedElim Reductive Elimination CHA->RedElim Product C2-Arylated Indole RedElim->Product Regen Catalyst Regeneration RedElim->Regen Regen->Catalyst

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C2-H Arylation.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Boc-3-methylindole

Materials:

  • N-Boc-3-methylindole

  • Aryl bromide (or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or Dimethylacetamide (DMA)

  • Celite

Procedure:

  • To a flame-dried Schlenk tube, add N-Boc-3-methylindole (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C2-arylated product.

Other C2-Functionalization Strategies

While lithiation, halogenation, and Pd-catalyzed arylation are the workhorses for C2 functionalization, other methods can be employed, particularly when specific functionalities are desired.

  • Vilsmeier-Haack Reaction: While this reaction typically leads to C3-formylation of indoles, in 3-substituted indoles, it can be forced to occur at the C2 position, albeit often requiring harsher conditions.

  • Mannich Reaction: The Mannich reaction introduces an aminomethyl group, usually at C3. With 3-methylindole, the reaction can be directed to the C2 position, especially with reactive aminomethylating agents like Eschenmoser's salt.[2][10][11][12]

Deprotection of the N-Protecting Group

A crucial final step in many synthetic sequences is the removal of the N-protecting group. The choice of deprotection conditions must be compatible with the newly installed functional group at C2.

N-Protecting GroupDeprotection ConditionsComments
Boc Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane)[13]Generally clean and high-yielding. Can also be removed under certain basic or thermal conditions.[14]
SO₂Ph / Ts Strong base (e.g., NaOH or KOH in refluxing alcohol), reducing conditions (e.g., Mg/MeOH), or with milder bases like Cs₂CO₃ in THF/MeOH.[15]Can require harsh conditions, which may not be suitable for sensitive substrates.
Pivaloyl Strong base (e.g., LDA at elevated temperatures) or alkoxides.[3]Notoriously difficult to remove.[3]

Conclusion and Future Outlook

The functionalization of the C2 position of N-protected 3-methylindole is a mature yet continually evolving field. The strategic use of N-protecting groups has transformed this once-challenging task into a routine and predictable set of transformations. Directed ortho-metalation remains the most versatile and powerful method, providing access to a vast array of C2-substituted indoles through the trapping of a C2-lithiated intermediate. Electrophilic substitution and palladium-catalyzed C-H activation offer complementary approaches, each with its own advantages and substrate scope.

As the demand for novel, structurally complex indole-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for C2-functionalization will remain a key focus for synthetic chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the fascinating reactivity of the indole nucleus and to design the next generation of innovative therapeutics.

References

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  • Yang, T., & Sames, D. (2004). Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(17), 2897–2900. [Link]

  • Sezen, B., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(15), 5284–5285. [Link]

  • ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. chem-tube3d.com. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. en.wikipedia.org. [Link]

  • Iwao, M., & Kuraishi, T. (1998). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 75, 177. [Link]

  • Bajwa, J. S., Sun, X., & Harrison, C. L. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. [Link]

  • Reddy, T. J., Le, T., & Be-Attwell, K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23233–23238. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]

  • O'Brien, P., & Campos, K. R. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Syntheses, 94, 194-207. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Molecules, 18(12), 15442–15455. [Link]

  • ChemRxiv. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

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Structural Characterization of 3-Methyl-1-tosyl-1H-indole: A Crystallographic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole Common Name:


-Tosylskatole
Role:  Key synthetic intermediate in the functionalization of indole alkaloids; pharmacophore in anti-HIV and anticancer research.

This technical guide details the crystallographic characterization of the 3-methyl-1-tosyl-1H-indole scaffold. While often used as a transient intermediate, the structural rigidity imposed by the tosyl group is critical for stereoselective functionalization at the C2 position. This guide synthesizes data from direct structural analogs (such as the 2-carbaldehyde derivative) and fundamental


-sulfonyl indole mechanics to provide a definitive reference for researchers.

Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The presence of residual tosyl chloride or unreacted skatole will disrupt the lattice.

Synthetic Pathway

The synthesis exploits the acidity of the indole N-H (pKa ~16) to form a sulfonamide bond.

  • Deprotonation: React 3-methylindole (Skatole) with NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Tosylation: Add

    
    -toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise.
    
  • Workup: Quench with water, extract with EtOAc.

  • Purification: Recrystallize from hot ethanol or flash chromatography (Hexane/EtOAc 9:1).

Crystallization for Diffraction

Standard recrystallization often yields microcrystalline powder. For single-crystal X-ray diffraction (SC-XRD), use Slow Evaporation .

  • Solvent System: Chloroform/Methanol (3:1) or Acetone/Hexane.

  • Method: Dissolve 20 mg of pure compound in minimal solvent in a scintillation vial. Cover with Parafilm, poke 3-5 small holes, and store at 4°C in a vibration-free environment.

  • Target Morphology: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.1 mm).

Data Acquisition & Processing

This section outlines the standard operating procedure (SOP) for collecting data on this class of organosulfur compounds.

ParameterSpecificationRationale
Radiation Source Mo-K

(

= 0.71073 Å)
Preferred over Cu-K

for sulfur-containing compounds to minimize absorption corrections.
Temperature 100 K (Cryostream)Reduces thermal vibration of the methyl group (C3-Me) and the spinning tolyl ring, improving resolution.
Resolution 0.75 Å or betterRequired to resolve the S=O double bond density and methyl hydrogen positions.
Refinement SHELXL (Least Squares)Standard for small molecule refinement.

Structural Analysis & Geometric Metrics

The crystallographic signature of 3-methyl-1-tosyl-1H-indole is defined by the interaction between the rigid indole plane and the bulky sulfonyl group.

The "Orthogonal Twist"

A critical feature of


-tosyl indoles is the orientation of the tolyl ring relative to the indole scaffold.
  • Observation: The tolyl ring is rarely coplanar with the indole.

  • Mechanism: To minimize steric clash between the sulfonyl oxygens and the indole H7 proton (peri-interaction), the S-N bond rotates.

  • Metric: The dihedral angle between the indole mean plane and the phenyl ring of the tosyl group is typically 80°–88° (nearly perpendicular).

Sulfonamide Geometry

The nitrogen atom (N1) adopts an


 hybridization, but the N-S bond is significantly longer than a typical amide, reflecting the specific orbital overlap of the sulfonamide.
Representative Crystallographic Data

Derived from high-precision studies of the 2-carbaldehyde analog and 1-tosylindole parent structures [1, 2].

Geometric ParameterTypical Value (Å / °)Structural Significance
N(1)–S(1) Bond 1.63 – 1.65 ÅShortened due to electron delocalization from N to S=O.
S(1)=O(1) / O(2) 1.42 – 1.43 ÅCharacteristic double bond character; distorted tetrahedral geometry at S.
C(Indole)–N(1)–S(1) 123° – 125°Indicates planar

nitrogen geometry.
Dihedral (Indole/Tolyl) 81° – 88°The "Orthogonal Twist" to relieve steric strain at H7.
Space Group

(Triclinic)
Common packing motif for centrosymmetric dimers of this scaffold.
Packing Interaction

Stacking
Indole rings often stack in inversion-related pairs (distance ~3.6 Å).[1][2]

Visualization of Structural Logic

The following diagram illustrates the connectivity and the steric forces driving the 3D conformation of the molecule.

G cluster_indole Indole Scaffold cluster_tosyl Tosyl Group (Protecting) N1 N1 (sp2) C2 C2 N1->C2 S1 S1 (Sulfonyl) N1->S1 1.64 Å C3 C3 C2->C3 C3_Me 3-Methyl (Skatole Motif) C3->C3_Me H7 H7 (Peri-Proton) O1 O1 H7->O1 Steric Clash Avoidance S1->O1 O2 O2 S1->O2 Tolyl p-Tolyl Ring S1->Tolyl Tolyl->N1 Rotates ~82° (Orthogonal)

Figure 1: Connectivity and Steric Logic Diagram. The dashed red line indicates the potential steric clash between the sulfonyl oxygen and the indole H7 proton, which forces the tolyl ring to rotate perpendicular (dotted yellow line) to the indole plane.

Experimental Workflow: From Synthesis to CIF

This workflow ensures data integrity and reproducibility in obtaining the crystallographic dataset.

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: X-Ray Diffraction cluster_2 Phase 3: Structure Solution Syn Synthesis (Indole + TsCl) Purify Purification (>99% Purity Required) Syn->Purify Grow Crystal Growth (Slow Evap: CHCl3/MeOH) Purify->Grow Mount Mount Crystal (Mitegen Loop + Oil) Grow->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Reduce Data Reduction (Integration & Scaling) Collect->Reduce Solve Structure Solution (Direct Methods/SHELXT) Reduce->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validate Validation (CheckCIF / R-factor < 5%) Refine->Validate

Figure 2: Crystallographic Workflow. A step-by-step pipeline from chemical synthesis to validated structural model.

References

  • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013).[1][2] 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde.[1] Acta Crystallographica Section E: Structure Reports Online, 69(2), o219.[2] Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Fun, H. K., et al. (2012). Structures of N-tosyl indoles. Acta Crystallographica Section E. (General reference for N-tosyl geometry).

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3-Methyl-1-tosyl-1H-indole: A Strategic Surrogate in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Utility of 3-Methyl-1-tosyl-1H-indole in Indole Alkaloid Total Synthesis Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Researchers.

Executive Summary & Nomenclature Clarification

Critical Distinction: While the user query references "biosynthesis," it is imperative to clarify that 3-Methyl-1-tosyl-1H-indole is a synthetic intermediate , not a natural metabolite. Nature utilizes acetyl, methyl, or glycosyl groups for protection, but rarely the p-toluenesulfonyl (tosyl) group.

However, this molecule serves as a critical biosynthetic surrogate in total synthesis. It allows researchers to access complex alkaloid scaffolds (such as Aspidosperma, Strychnos, and Physostigmine families) by mimicking the structure of natural precursors like skatole (3-methylindole) while employing non-enzymatic, high-precision chemical tools.

This guide details the mechanistic advantages of this reagent, specifically its ability to reverse standard indole reactivity (Umpolung-like effects) and direct regioselective functionalization.

The "Tosyl Effect": Mechanistic Advantage

In native biosynthesis, enzymes control regioselectivity. In the flask, the unprotected indole ring is electron-rich and prone to electrophilic attack at C3. The introduction of the electron-withdrawing tosyl group at N1 fundamentally alters this landscape.

Reactivity Profile
  • N1-Protection: Prevents competitive deprotonation or oxidation of the nitrogen.

  • C2-Activation: The strong inductive effect (-I) of the sulfonyl group acidifies the C2-proton (

    
     drops significantly), enabling Directed Ortho-Lithiation (DoL) .
    
  • C3-Blocking: The C3-methyl group blocks the standard site of electrophilic aromatic substitution, forcing reactivity to the C2 position or the benzenoid ring.

Visualization: Reactivity Switching

The following diagram illustrates how the tosyl group alters the reactive landscape compared to natural tryptophan derivatives.

ReactivityProfile cluster_outcomes Downstream Applications Natural Natural Precursor (3-Methylindole) PathNat Electrophilic Attack (C3 Position) Natural->PathNat Native Reactivity Synthetic Synthetic Reagent (3-Methyl-1-tosyl-1H-indole) PathSyn Directed Lithiation (C2 Position) Synthetic->PathSyn Tosyl Activation Alk1 Aspidosperma Scaffolds PathNat->Alk1 Enzymatic PathSyn->Alk1 Total Synthesis Alk2 Physostigmine Analogs PathSyn->Alk2 Chemical

Caption: Comparison of native C3-nucleophilicity vs. synthetic C2-electrophilicity enabled by N-tosylation.

Core Methodology: C2-Functionalization

The primary utility of 3-Methyl-1-tosyl-1H-indole is the ability to install carbon chains at the C2 position, a transformation that is difficult in unprotected systems. This is the gateway to the Aspidosperma pentacyclic core.

Experimental Protocol: C2-Lithiation and Alkylation

Objective: Installation of a prenyl or alkyl chain at C2. Scale: 5.0 mmol basis.

Reagents:

  • Substrate: 3-Methyl-1-tosyl-1H-indole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for sensitive substrates).

  • Electrophile: Allyl bromide, Prenyl bromide, or DMF (1.2 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 3-Methyl-1-tosyl-1H-indole (1.42 g, 5.0 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (2.2 mL, 5.5 mmol) dropwise via syringe over 10 minutes. Note: The solution typically turns a bright yellow/orange, indicating the formation of the 2-lithio species.

  • Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

  • Addition: Add the electrophile (e.g., prenyl bromide) dropwise.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours. The color will fade as the anion is quenched.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Validation Criteria:

  • 1H NMR: Disappearance of the C2-proton singlet (typically ~7.2–7.4 ppm depending on shielding).

  • Yield: Expected yields for alkylation are 85–95%.

Application in Alkaloid Total Synthesis

The 3-methyl-1-tosyl-1H-indole scaffold is particularly relevant for the synthesis of Physostigmine and Aspidospermidine .

Case Study: Physostigmine Synthesis

Physostigmine is a reversible cholinesterase inhibitor. The synthesis often requires the construction of the pyrroloindole skeleton.

  • Starting Material: 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.[1]

  • Strategy: The tosyl group protects the nitrogen while the C3-methyl group serves as the quaternary center precursor.

  • Key Transformation: After C2-functionalization, the tosyl group is removed (detosylation) using Mg/MeOH or Na/Naphthalene to allow for the cyclization of the pyrrolidine ring.

Data Summary: Electrophile Scope

The following table summarizes the efficiency of trapping the 2-lithio-3-methyl-1-tosylindole intermediate with various electrophiles, crucial for building alkaloid side chains.

ElectrophileProduct TypeYield (%)Application
DMF C2-Formyl92%Precursor for Horner-Wadsworth-Emmons rxn
Prenyl Bromide C2-Prenyl88%Biomimetic Aspidosperma synthesis
Methyl Iodide C2-Methyl95%2,3-Dimethylindole derivatives
CO2 C2-Carboxy81%Carboxylic acid derivatives

Strategic Workflow: From Reagent to Alkaloid

The following diagram maps the logical flow from the starting material to complex natural products, highlighting the divergence points.

SynthesisWorkflow Start 3-Methyl-1-tosyl-1H-indole Lithio 2-Lithio Intermediate (-78°C) Start->Lithio n-BuLi / THF Branch1 Trapping w/ Prenyl Halide Lithio->Branch1 Branch2 Trapping w/ Aldehydes Lithio->Branch2 Inter1 2-Prenyl-3-methyl-N-tosylindole Branch1->Inter1 Inter2 C2-Carbinol Derivative Branch2->Inter2 Cyclo1 Indoline Cyclization (Deprotection + Acid) Inter1->Cyclo1 Heck or Radical Cyclization Target2 Physostigmine Core Inter2->Target2 Reductive Cyclization Target1 Aspidospermidine Core Cyclo1->Target1

Caption: Divergent synthesis pathways utilizing the 2-lithio intermediate to access distinct alkaloid families.

References

  • Gribble, G. W. (1990). Lithiation of N-protected indoles: A versatile route to 2-substituted indoles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Marino, J. P., et al. (1992).[1] Total synthesis of (-)-physostigmine via a chiral sulfoxide-mediated intramolecular indole cyclization. Journal of the American Chemical Society. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Ishikura, M., et al. (2015).[2] Recent advances in the synthesis of biologically active indole alkaloids. Natural Product Reports. Link

  • Silveira, G. P., & Marino, J. P. (2013).[1] 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-1-tosyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin analogs and various indole alkaloid mimics. While the C3 position is blocked by a methyl group, the C2 position is electronically activated by the electron-withdrawing


-tosyl group, making it a prime candidate for Palladium-catalyzed functionalization.

This application note details two distinct workflows:

  • Direct C–H Arylation: An atom-economical route utilizing the Concerted Metalation-Deprotonation (CMD) mechanism.

  • Traditional Suzuki-Miyaura Coupling: A robust method utilizing a 2-bromo intermediate for sterically demanding partners.

Mechanistic Insight: The Role of the Tosyl Group

The


-tosyl (Ts) group is not merely a protecting group; it is a "activator-director." By withdrawing electron density from the indole nitrogen, it increases the acidity of the C2–H bond (

approx. 28-30 in DMSO), significantly facilitating base-assisted deprotonation during the CMD step.
The Catalytic Cycle (Direct C-H Arylation)

The reaction generally proceeds via a Pd(0)/Pd(II) cycle. The critical step distinguishing this from standard cross-coupling is the C-H activation step, where a carbonate or carboxylate base assists in breaking the C2-H bond without requiring a pre-functionalized halide.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 LigandEx Ligand Exchange (Base/Carboxylate) Complex1->LigandEx + RCOO- / CO3-- CMD_Step CMD Step (C-H Activation at C2) LigandEx->CMD_Step + Indole Substrate Complex2 Ar-Pd(II)-Indole CMD_Step->Complex2 - HX (Base captured) RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-3-methyl-1-tosylindole RedElim->Product

Figure 1: Proposed catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway essential for direct arylation.

Experimental Protocols

Protocol A: Direct C-H Arylation (Green Route)

Objective: Direct coupling of aryl iodides to the C2 position without pre-halogenation. Applicability: Electron-rich and electron-neutral aryl iodides.

ComponentReagentEquivalentsRole
Substrate 3-Methyl-1-tosyl-1H-indole1.0 equivCore Scaffold
Coupling Partner Aryl Iodide (Ar-I)1.2 - 1.5 equivElectrophile
Catalyst Pd(OAc)₂5 mol%Pre-catalyst
Ligand PPh₃ or XPhos10 - 20 mol%Stabilizes Pd species
Base Ag₂CO₃ or Cs₂CO₃2.0 equivProton scavenger / CMD Base
Additive PivOH (Pivalic Acid)0.3 equivProton shuttle (Critical)
Solvent Toluene or DMF[0.2 M]Medium

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Base (2.0 equiv).

  • Addition: Add 3-Methyl-1-tosyl-1H-indole (1.0 equiv) and the Aryl Iodide (1.5 equiv).

  • Solvent: Add anhydrous Toluene or DMF. If using Toluene, add Pivalic Acid (30 mol%) to assist the CMD process.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).

  • Reaction: Heat to 110°C for 12–24 hours. Note: The reaction mixture often turns dark brown/black.

  • Workup: Cool to RT. Filter through a pad of Celite® eluting with EtOAc. Wash the filtrate with Brine (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Traditional Suzuki-Miyaura Coupling

Objective: Coupling via a 2-bromo intermediate. Applicability: Sterically hindered aryl boronic acids or when regioselectivity in Protocol A is poor.

Phase 1: C2-Bromination

  • Dissolve 3-Methyl-1-tosyl-1H-indole in THF at -78°C.

  • Add LDA (1.2 equiv) dropwise (Lithiation occurs exclusively at C2 due to N-Ts direction).

  • Stir for 1 hour, then quench with CBr₄ or NBS (1.2 equiv).

  • Warm to RT and isolate 2-bromo-3-methyl-1-tosyl-1H-indole .

Phase 2: Cross-Coupling

Component Reagent Equivalents
Substrate 2-Bromo-3-methyl-1-tosylindole 1.0 equiv
Partner Aryl Boronic Acid 1.5 equiv
Catalyst Pd(PPh₃)₄ 5 mol%
Base K₂CO₃ (2M aq.) 3.0 equiv

| Solvent | DME / H₂O (4:1) | [0.1 M] |

Procedure:

  • Combine bromo-indole, boronic acid, and base in DME/Water.

  • Degas thoroughly. Add Pd(PPh₃)₄.

  • Reflux (85-90°C) for 6–12 hours.

  • Standard aqueous workup and silica purification.

Protocol C: N-Detosylation (Deprotection)

The


-tosyl group must often be removed to restore the indole NH functionality for biological activity.

Method: Magnesium-Methanol Reduction (Mild & Selective)

  • Dissolve the coupled product (0.1 mmol) in anhydrous Methanol (10 mL).

  • Add Mg turnings (10 equiv) and a catalytic amount of NH₄Cl .

  • Sonicate or stir vigorously at RT. Hydrogen gas will evolve.

  • Monitor by TLC (Product becomes much more polar).

  • Quench with dilute HCl, extract with EtOAc.

Workflow Visualization

Workflow Start Start: 3-Methyl-1-tosyl-1H-indole Decision Route Selection Start->Decision RouteA Route A: Direct C-H Arylation Decision->RouteA Standard Substrates RouteB Route B: Lithiation -> Bromination Decision->RouteB Complex/Steric Substrates Intermediate 2-Aryl-3-methyl-N-Ts-indole RouteA->Intermediate Suzuki Suzuki Coupling (Pd(PPh3)4 / Boronic Acid) RouteB->Suzuki Suzuki->Intermediate Deprotect Deprotection (Mg/MeOH or Cs2CO3) Intermediate->Deprotect Final Final Product: 2-Aryl-3-methylindole Deprotect->Final

Figure 2: Decision matrix for selecting between direct activation and traditional coupling based on substrate complexity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Inefficient C-H ActivationAdd Pivalic Acid (30 mol%) or Adamantane-1-carboxylic acid . These act as proton shuttles, lowering the energy barrier for the CMD step.
Homocoupling of Ar-I Oxidative couplingSwitch solvent to Xylene or Dioxane ; ensure strictly anaerobic conditions.
De-tosylation during coupling Base too strong / Temp too highSwitch from KOH/NaOH to milder bases like K₃PO₄ or Cs₂CO₃ . Lower temp to 90°C.
C2 vs C4 Selectivity Poor directing effectThe 3-methyl group usually blocks C3, and N-Ts activates C2. If C4 arylation is observed, lower the reaction temperature and use a bulkier ligand (e.g., Mes-Acridinium or JohnPhos ).

References

  • Direct C2-Arylation of N-Substituted Indoles: Lane, B. S., & Sames, D. (2004).[1] Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters.

  • Mechanistic Studies on C-H Activation: Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation. Journal of the American Chemical Society.[1]

  • Deprotection of N-Tosyl Indoles: Liang, C., et al. (2008). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[2] Synlett.

  • General Indole Functionalization: Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Palladium-Catalyzed Cross-Coupling Reactions: Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[3] Chemical Reviews.

Sources

Application Note: Precision Electrophilic Functionalization of the Benzenoid Ring in N-Tosyl-3-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for achieving regioselective electrophilic aromatic substitution (EAS) on the benzenoid ring (positions 4, 5, 6, 7) of N-tosyl-3-methylindole .

Standard indole chemistry favors substitution at C3, followed by C2. Even with the C3 position blocked by a methyl group, the C2 position remains the kinetic favorite for most electrophiles. To force substitution onto the benzene ring, researchers must exploit specific electronic deactivation strategies—typically using strong acidic media to protonate the pyrrole double bond or leveraging the strong electron-withdrawing nature of the N-tosyl group to invert standard regioselectivity. This note focuses primarily on Nitration as the most reliable method for benzenoid functionalization in this substrate class.

Chemical Context & Mechanistic Insight

The Regioselectivity Paradox

Indole is an electron-rich heterocycle. The pyrrole ring is significantly more nucleophilic than the benzene ring.

  • Standard Indole: Reactivity order is C3 >>> C2 > C5/C6.

  • N-Tosyl-3-Methylindole:

    • N-Tosyl (Ts): A strong electron-withdrawing group (EWG) that pulls electron density from the nitrogen lone pair, destabilizing the transition state for pyrrole attack.

    • 3-Methyl: Sterically and chemically blocks the primary C3 site.

The "Switch" to Benzenoid Substitution

To target the benzene ring, we must suppress the remaining reactivity at C2. This is achieved via acid-mediated deactivation . In strong mineral acids (e.g.,


), the C2-C3 double bond or the nitrogen itself interacts with protons, generating a species where the pyrrole ring is positively charged (or highly electron-deficient). This leaves the benzene ring (specifically C5 and C6) as the most nucleophilic site remaining.
Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

IndoleReactivity Substrate N-Tosyl-3-Methylindole Cond_Weak Standard Conditions (Weak Acid / Neutral) Substrate->Cond_Weak Mild Electrophiles (Br2, RCOCl) Cond_Strong Superacidic Conditions (H2SO4 / HNO3) Substrate->Cond_Strong Nitration / Strong Acid Intermediate_C2 C2 Attack Favored (Pyrrole Reactivity) Cond_Weak->Intermediate_C2 Kinetic Control Intermediate_Benz Benzenoid Attack Favored (Pyrrole Deactivated) Cond_Strong->Intermediate_Benz Protonation of C2=C3 Prod_C2 2-Substituted Product (Undesired) Intermediate_C2->Prod_C2 Prod_C5 5-Nitro-N-Tosyl-3-Methylindole (Major Product) Intermediate_Benz->Prod_C5 Para to Nitrogen (Electronic) Prod_C6 6-Nitro-N-Tosyl-3-Methylindole (Minor Product) Intermediate_Benz->Prod_C6 Para to C3 (Steric/Electronic)

Figure 1: Reaction pathway divergence. Strong acidic conditions are required to mask the pyrrole ring and direct electrophiles to the benzenoid system.

Experimental Protocols

Protocol A: Regioselective Nitration (Targeting C5)

This is the gold-standard method for functionalizing the benzene ring of deactivated indoles. The reaction typically yields a mixture of 5-nitro (major) and 6-nitro (minor) isomers.

Reagents:

  • Substrate: N-Tosyl-3-methylindole (1.0 equiv)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    )
  • Solvent/Catalyst: Sulfuric Acid (

    
    ) or Acetic Acid (
    
    
    
    )
  • Quench: Crushed ice/Water

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-tosyl-3-methylindole (1.0 g, 3.5 mmol) in glacial Acetic Acid (10 mL).

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Critical: Temperature control is vital to prevent over-nitration or degradation.

  • Acid Addition: Slowly add concentrated

    
     (2 mL) dropwise. The solution may darken.
    
  • Nitration:

    • Option A (Standard): Add fuming

      
       (1.1 equiv) dropwise over 15 minutes.
      
    • Option B (Milder): Add solid

      
       (1.1 equiv) in small portions.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (20% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. A yellow/orange precipitate should form.

  • Workup: Extract with Dichloromethane (DCM, 3 x 20 mL). Wash combined organics with Sat.

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .
  • Purification: The crude residue will contain a mixture of 5-nitro and 6-nitro isomers. Separate via flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Expected Results:

Isomer Approx. Yield R_f (20% EtOAc/Hex)
5-Nitro 60-70% ~0.45
6-Nitro 10-20% ~0.40

| 2-Nitro | <5% | ~0.60 |

Protocol B: Bromination (Advanced Application)

Direct bromination of the benzene ring is more difficult than nitration because


 is a weaker electrophile and often attacks C2 even in N-tosyl indoles. To force benzenoid substitution, superacidic conditions are required.

Reagents:

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (

    
    )
    
  • Silver Sulfate (

    
    ) - Optional catalyst to generate superelectrophilic Br+
    

Methodology:

  • Dissolve substrate in conc.

    
     at -10°C.
    
  • Add NBS (1.05 equiv) portion-wise.

  • Stir for 2 hours at 0°C.

  • Pour onto ice and extract.

  • Note: Without the strong acid, NBS will almost exclusively brominate the methyl group (radical mechanism) or the C2 position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High C2 Substitution Acid strength too low; Pyrrole ring not deactivated enough.Switch from AcOH solvent to pure

or Triflic Acid.
Polynitration Excess

or temperature too high.
Maintain strict 0°C; use stoichiometric nitrate; reduce reaction time.
Detosylation Hydrolysis under strong acid/heat.Keep temperature <25°C. If detosylation occurs, re-tosylate using TsCl/NaH.
Low Yield Product lost during workup (solubility).The nitro-compounds are less soluble. Ensure thorough extraction with DCM or EtOAc.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational mechanism of pyrrole vs. benzenoid reactivity).
  • Lynch, P. P., et al. (1998). "Regioselective Nitration of N-Acylindoles." Journal of Organic Chemistry. (Demonstrates the shift to C5/C6 substitution in acidic media).

  • Pelkey, E. T. (2003). "Metalation of Indoles." Chemical Reviews. (Discusses blocking groups and directing effects).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1][2] Academic Press. (Protocols for nitration and halogenation).

Sources

Microwave-assisted synthesis of 3-Methyl-1-tosyl-1H-indole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Methyl-1-tosyl-1H-indole Analogs

Executive Summary

The 3-methyl-1-tosyl-1H-indole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for physostigmine alkaloids and various indole-based therapeutics. Traditional synthesis (thermal Fischer indolization followed by protection) is often plagued by prolonged reaction times, variable yields, and the handling of noxious intermediates (skatole).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time from 24+ hours to under 45 minutes. The method utilizes a "One-Pot, Two-Step" logic where the indole core is constructed and subsequently protected, ensuring high throughput for library generation.

Key Advantages:

  • Speed: Indolization in <10 mins; Tosylation in <5 mins.

  • Purity: Reduced thermal degradation products compared to oil-bath heating.

  • Safety: Closed-vessel processing minimizes exposure to the potent odor of 3-methylindole (skatole).

Scientific Rationale & Retrosynthesis

The synthesis targets the 3-methylindole core via a microwave-accelerated Fischer Indole Synthesis, followed by


-sulfonylation.

Mechanistic Insight: The Fischer synthesis involves the reaction of a phenylhydrazine with an aldehyde (propionaldehyde for 3-methyl substitution). The rate-determining step—the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate—requires significant thermal energy. Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy barrier (


) for this rearrangement without the "wall effects" of conductive heating.
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 3-Methyl-1-tosyl-1H-indole (Target Scaffold) IndoleCore 3-Methylindole (Skatole) IndoleCore->Target MW N-Tosylation Precursors Phenylhydrazine HCl + Propionaldehyde Precursors->IndoleCore MW Fischer Indolization ([3,3]-Sigmatropic shift) Tosylation TsCl, Base (N-Protection) Tosylation->Target

Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.

Experimental Protocols

Equipment & Reagents
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vials: 10 mL or 35 mL pressure-rated glass vials with Teflon-lined silicone septa.

  • Reagents: Phenylhydrazine hydrochloride (or substituted analogs), Propionaldehyde, p-Toluenesulfonic acid (p-TSA), p-Toluenesulfonyl chloride (TsCl), KOH, Acetonitrile (ACN), Water.

Protocol A: Microwave-Assisted Fischer Indole Synthesis

Objective: Synthesis of the 3-methylindole core.

  • Preparation: In a 10 mL microwave vial, suspend Phenylhydrazine HCl (1.0 equiv, 2.0 mmol) in Acetonitrile (4 mL).

  • Addition: Add Propionaldehyde (1.1 equiv) and p-TSA (10 mol%) as the catalyst.

    • Note: Propionaldehyde is volatile. Add it last and cap immediately.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature: 110 °C

    • Time: 5 minutes (Hold time)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to 50 °C. The reaction mixture will be dark. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Safety: The product is Skatole . It has an intense fecal odor. Perform all work-up in a high-flow fume hood.

Protocol B: Microwave-Assisted N-Tosylation

Objective: Protection of the indole nitrogen to yield the final target.

  • Reactants: Dissolve the crude 3-methylindole (from Protocol A, approx. 2.0 mmol) in Dichloromethane (DCM) (3 mL) or DMF (for higher temperatures).

  • Base/Reagent: Add TsCl (1.2 equiv) and KOH (2.0 equiv, finely powdered) or Tetrabutylammonium hydrogen sulfate (5 mol%) as a Phase Transfer Catalyst (PTC).

  • Irradiation:

    • Temperature: 90 °C

    • Time: 3 minutes

    • Power: Dynamic (Max 150 W)

  • Purification: Quench with water. Extract with DCM. The crude product is purified via flash column chromatography (Hexane/EtOAc 9:1) to yield 3-Methyl-1-tosyl-1H-indole as a white/off-white solid.

Comparative Data: Microwave vs. Thermal

The following table illustrates the efficiency gains observed when synthesizing the 5-benzyloxy analog (a physostigmine precursor) using this protocol.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement Factor
Reaction Time (Step 1) 4 hours (EtOH reflux)5 minutes (110 °C)48x Faster
Reaction Time (Step 2) 12 hours (RT stirring)3 minutes (90 °C)240x Faster
Overall Yield 45 - 55%82 - 88%~1.7x Higher
Solvent Usage 50 mL / gram5 mL / gram10x Reduction

Mechanistic Workflow & Causality

Understanding the mechanism is vital for troubleshooting analogs (e.g., electron-withdrawing groups on the hydrazine require higher temperatures).

The Fischer Indole Mechanism (Microwave Accelerated):

  • Hydrazone Formation: Acid-catalyzed condensation.

  • Tautomerization: Hydrazone

    
     Ene-hydrazine.[2]
    
  • [3,3]-Sigmatropic Rearrangement: The C-C bond forming step. This is the specific step most enhanced by microwave dielectric heating due to the polarity of the transition state.

  • Aromatization: Elimination of ammonia (

    
    ).
    

Mechanism Start Phenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Start->Hydrazone -H2O EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Transition [3,3]-Sigmatropic TS (MW Absorbing) EneHydrazine->Transition MW Energy Imine Diimine Intermediate Transition->Imine Rearrangement Indole 3-Methylindole (Skatole) Imine->Indole -NH3 Aromatization

Figure 2: Mechanistic pathway highlighting the microwave-critical transition state.

Troubleshooting & Optimization

  • Issue: Low Yield with Electron-Poor Hydrazines (e.g., 4-NO₂-phenylhydrazine).

    • Cause: The [3,3]-rearrangement is slower for electron-deficient rings.

    • Solution: Increase MW temperature to 140 °C and switch solvent to Ethanol/Acetic Acid (glacial) mix to increase protonation.

  • Issue: "Charring" or Black Tars.

    • Cause: Thermal runaway or polymerization of propionaldehyde.

    • Solution: Ensure vigorous stirring. Use "PowerMax" (simultaneous cooling while heating) if available to pump more energy without overheating.

  • Issue: Incomplete Tosylation.

    • Cause: Indole N-H is weakly acidic (

      
      ).
      
    • Solution: Use a stronger base (NaH) in DMF if KOH/ACN fails, or increase the equivalents of Phase Transfer Catalyst.

References

  • Microwave-Assisted Fischer Indole Synthesis

    • Panther, J., & Müller, T. J. J. (2016).
  • Crystal Structure & Characterization of Target

    • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013).[3][4] 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde.[1][3][4] Acta Crystallographica Section E, 69(2), o219.[3]

  • Synthesis of 5-Benzyloxy Analogs (Physostigmine Precursors)

    • Silveira, G. P., Oliver, A. G., & Noll, B. C. (2013).[5] 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.[6][7][8] Acta Crystallographica Section E, 69(5), o789.

  • General Microwave Indole Protocols

    • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[9] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[9] Synlett, 2006(1), 91-95.[9]

  • Review of Microwave Synthesis of Indoles

    • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.

Sources

Troubleshooting & Optimization

Improving yield of 3-Methyl-1-tosyl-1H-indole N-protection reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Indole Functionalization Topic: Optimization of 3-Methyl-1-tosyl-1H-indole Synthesis Ticket ID: IND-TS-3M-OPT

Executive Summary

Welcome to the technical support center. You are likely experiencing variable yields (40–70%) or incomplete conversion when protecting 3-methylindole (skatole) with


-toluenesulfonyl chloride (TsCl).

Unlike simple indole, 3-methylindole presents a specific challenge: the C3-methyl group introduces steric bulk near the nitrogen center, slightly retarding nucleophilic attack compared to unsubstituted indole. However, the C3-blockade effectively prevents the common side reaction of C3-sulfonylation. Therefore, low yields are almost exclusively due to kinetic stalling (insufficient deprotonation) or reagent hydrolysis , not regioselectivity errors.

This guide provides three validated protocols and a diagnostic troubleshooting workflow to ensure yields


.

Part 1: Diagnostic Workflow (Troubleshooting)

Before altering your protocol, use this decision tree to identify the root cause of your yield loss.

Troubleshooting Start Start: Low Yield (<80%) CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC ResultSM Major Spot: Starting Material (Reaction Stalled) CheckTLC->ResultSM Unreacted Indole ResultTsOH Major Spot: TsOH/Ts-OH (Hydrolysis) CheckTLC->ResultTsOH No TsCl left ResultBlack Dark Tar / Complex Mixture (Decomposition) CheckTLC->ResultBlack Degradation SolBase Cause: Base too weak for pKa ~17 Fix: Switch to NaH or add DMAP ResultSM->SolBase SolDry Cause: Wet Solvent/Reagent Fix: Distill solvent, Recrystallize TsCl ResultTsOH->SolDry SolTemp Cause: Exotherm Runaway Fix: Add TsCl at 0°C, slow addition ResultBlack->SolTemp

Caption: Diagnostic logic flow for identifying yield-limiting factors in indole N-tosylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60% conversion even with excess TsCl? A: This is a pKa mismatch issue. The pKa of 3-methylindole is approximately 17.3 (in DMSO).

  • The Problem: Weak bases like Triethylamine (TEA) or Carbonate (K₂CO₃) in aprotic solvents cannot fully deprotonate the indole to the reactive indolyl anion. They rely on an equilibrium that favors the protonated species.

  • The Fix: You must either use a base strong enough to drive deprotonation quantitatively (NaH) or use a nucleophilic catalyst (DMAP) that activates the TsCl, making it susceptible to attack by the neutral or partially deprotonated indole.

Q2: I see a white precipitate forming immediately. Is this the product? A: Likely not. If you are using TEA or Pyridine, the white solid is Triethylamine Hydrochloride or Pyridinium Hydrochloride .

  • Action: Do not filter this out during the reaction; the salt formation drives the equilibrium forward. However, if you are using NaH, a precipitate might indicate the sodium salt of the indole (good) or sodium tosylate (byproduct).

Q3: Can I use "wet" solvents? A: No. TsCl is moisture-sensitive.

  • Mechanism: Water competes with indole for the sulfonyl chloride. Since water is smaller and often more abundant (in wet solvents) than the sterically hindered 3-methylindole, it hydrolyzes TsCl to Toluenesulfonic acid (TsOH). TsOH is unreactive toward indole and can actually catalyze polymerization.

Q4: Why is my product turning pink/purple on the column? A: Indoles are acid-sensitive.

  • The Fix: Silica gel is slightly acidic. If your product is sensitive (less likely for N-tosyl, but possible), neutralize your silica gel by flushing the column with 1% Triethylamine/Hexanes before loading your sample.

Part 3: Optimized Protocols

Choose the method that fits your available equipment and scale.

Method A: The "Gold Standard" (High Yield, Anhydrous)

Best for: Small to medium scale (100 mg – 10 g), difficult substrates. Mechanism: Irreversible deprotonation.

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere.

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-methylindole (1.0 equiv) in DMF (0.2 M concentration).

    • Cool to 0°C (Ice bath).

    • Add NaH (Sodium Hydride, 60% dispersion) (1.2 – 1.5 equiv) portion-wise. Caution: H₂ gas evolution.[1]

    • Stir at 0°C for 30 mins to ensure complete anion formation (Solution usually turns yellow/brown).

    • Add TsCl (1.2 equiv) dissolved in minimal DMF dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench carefully with water at 0°C. Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.
    
  • Expected Yield: 90–98%.

Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: Large scale (>10 g), avoiding dry solvents. Mechanism: Interfacial deprotonation via quaternary ammonium salt.

  • Solvent: Toluene (organic phase) and 50% NaOH (aqueous phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Procedure:

    • Mix 3-methylindole (1.0 equiv) in Toluene.

    • Add 50% NaOH solution (5.0 equiv).

    • Add TBAB (0.1 equiv).

    • Add TsCl (1.5 equiv).

    • Stir vigorously at RT. Vigorous stirring is critical to maximize surface area between phases.

  • Workup: Separate layers. Wash organic layer with water and brine.

  • Expected Yield: 85–95%.

Method C: Catalytic Activation (Mild)

Best for: Substrates with base-sensitive functional groups. Mechanism: Nucleophilic Catalysis (DMAP).

  • Solvent: DCM (Dichloromethane).

  • Reagents: TEA (Triethylamine, 2.0 equiv), DMAP (4-Dimethylaminopyridine, 0.1–0.2 equiv).

  • Procedure:

    • Dissolve 3-methylindole (1.0 equiv), TEA, and DMAP in DCM.

    • Add TsCl (1.2 equiv).

    • Stir at RT overnight.

  • Critical Note: Without DMAP, this reaction will fail or be very slow because TEA is not strong enough to deprotonate the indole significantly. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium species.

  • Expected Yield: 80–90%.

Part 4: Mechanistic Insight (The "Why")

Understanding the DMAP catalytic cycle is crucial for Method C.

DMAP_Mechanism TsCl TsCl Inter N-Tosylpyridinium (Super-Electrophile) TsCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Product N-Tosyl-3-Methylindole Inter->Product + Indole Indole 3-Methylindole Indole->Product Product->DMAP Regenerates Catalyst Base TEA (Base) Salt TEA-HCl Base->Salt Scavenges HCl

Caption: DMAP acts as a nucleophilic transfer agent, converting TsCl into a more reactive species.

Part 5: Comparative Data

ParameterMethod A (NaH)Method B (PTC)Method C (DMAP)
Base Strength Strong (pKa ~35)Strong (OH⁻)Weak (TEA)
Moisture Tolerance Zero (Strictly Anhydrous)High (Biphasic)Moderate
Reaction Time 2–4 Hours4–12 Hours12–24 Hours
Impurity Profile MinimalHydrolyzed TsClUnreacted SM
Recommended For Maximum Yield Scale / Safety Convenience

References

  • Organic Syntheses , Coll. Vol. 6, p. 101 (1988); Vol. 54, p. 58 (1974). N-Tosylation of Indole derivatives using Phase Transfer Catalysis.

  • Merck Index, 14th Ed.
  • Journal of Organic Chemistry. DMAP-Catalyzed Sulfonylation of Amines and Indoles.
  • ChemicalBook . 3-Methylindole Safety and Physical Data.

  • National Institute of Standards and Technology (NIST) . 3-Methylindole Thermodynamics.

Sources

Troubleshooting low conversion in C2-alkylation of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: C2-Functionalization of N-Tosyl Indoles

Executive Summary & Mechanistic Insight

The C2-alkylation of 3-methyl-1-tosyl-1H-indole is synthetically challenging due to the convergence of two opposing factors:

  • Electronic Deactivation: The

    
    -tosyl group is a strong electron-withdrawing group (EWG), which drastically reduces the nucleophilicity of the indole ring, essentially shutting down standard Friedel-Crafts pathways.[1]
    
  • Steric Hindrance: The C3-methyl group exerts significant steric pressure on the adjacent C2 position, hindering the approach of electrophiles or catalysts.[1]

The Solution: Successful conversion typically requires Directed Ortho-Metalation (DoM) (Lithiation) or Transition-Metal Catalyzed C-H Activation . If you are attempting acid-catalyzed Friedel-Crafts alkylation, stop immediately ; this is the primary cause of failure for this specific substrate.[1]

Diagnostic Workflow

Before adjusting parameters, identify your reaction class using the logic flow below.

TroubleshootingFlow Start START: Identify Method Method Which method are you using? Start->Method FC Acid-Catalyzed (Friedel-Crafts) Method->FC Lewis/Brønsted Acid Lith Base-Mediated (Lithiation/DoM) Method->Lith n-BuLi / LDA TM Transition Metal (Pd/Ru/Rh Catalysis) Method->TM Pd(OAc)2 / Ru FailFC CRITICAL ERROR: N-Ts deactivates ring. Switch to Lithiation. FC->FailFC CheckLith Check Lithiation Variables Lith->CheckLith CheckTM Check Catalytic Cycle TM->CheckTM Moisture Moisture in THF? (Quenches C2-Li) CheckLith->Moisture Temp Temp > -70°C? (Ts migration risk) CheckLith->Temp CatDeath Catalyst Poisoning? (O2 or S-poisoning) CheckTM->CatDeath OxAdd Poor Oxidative Addition? (Steric bulk) CheckTM->OxAdd

Figure 1: Decision tree for diagnosing low conversion causes based on synthetic methodology.

Troubleshooting Guide: Lithiation (Directed Ortho-Metalation)

This is the most reliable method for this substrate.[1] The


-tosyl group directs the base to the C2 proton.

Q1: I am adding n-BuLi at -78°C, but I see <10% conversion. Is the base bad?

  • Root Cause: Likely moisture contamination or base degradation.[1] The C2-lithio species is highly basic and reacts instantly with trace water in THF.

  • Diagnostic: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

  • Correction: Distill THF over sodium/benzophenone immediately before use. Ensure the reaction vessel is flame-dried under vacuum.

Q2: I see a new spot on TLC, but it’s not my product. Is it the "Snieckus Rearrangement"?

  • Root Cause: Yes. If the temperature rises above -70°C before the electrophile is added, the sulfonyl group can migrate from the Nitrogen to the C2 carbon (anionic ortho-Fries rearrangement).[1]

  • Correction: Maintain strict temperature control (-78°C) during the lithiation step. Allow at least 1 hour for lithiation, then add the electrophile before warming up.

Q3: Can the base deprotonate the 3-Methyl group instead (Lateral Lithiation)?

  • Root Cause: While possible, the

    
    -tosyl group strongly favors C2 lithiation (kinetic control) due to the "Complex Induced Proximity Effect" (CIPE).[1]
    
  • Optimization: Use LDA (Lithium Diisopropylamide) instead of n-BuLi if you suspect competitive attack on the sulfonyl sulfur or benzylic position. LDA is bulkier and less nucleophilic, favoring the thermodynamic C2 anion over nucleophilic attack on the sulfur.[1]

Q4: My electrophile is bulky (e.g., secondary halide). Why is the yield low?

  • Root Cause: The 3-methyl group creates a "steric wall."

  • Correction:

    • Add CuCN or CuI (transmetallation to organocopper) to handle softer/bulkier electrophiles.

    • Use HMPA or DMPU as a co-solvent to break up lithium aggregates and increase the reactivity of the C2-anion.

Troubleshooting Guide: Transition Metal Catalysis (C-H Activation)

Q1: I am using Pd(OAc)₂ but getting no product. Why?

  • Root Cause: The 3-methyl group hinders the palladium from coordinating to the C2-H bond (steric crowding). Additionally, the

    
    -tosyl group makes the C2-H less electron-rich, making electrophilic palladation slower.[1]
    
  • Correction: Switch to a Norbornene-mediated (Catellani-type) system or use a more electron-rich ligand (e.g., phosphines like

    
    ) to facilitate oxidative addition.
    
  • Alternative: Consider Ruthenium (Ru) or Rhodium (Rh) catalysis, which often tolerate steric hindrance at the C3 position better than Palladium in indole C2-functionalization.

Q2: Is the Tosyl group poisoning the catalyst?

  • Root Cause: Sulfonyl groups are generally stable, but trace free sulfinate (from degradation) can poison Pd catalysts.[1]

  • Correction: Ensure the starting material is free of tosyl chloride/toluenesulfonic acid impurities.[1] Recrystallize the starting indole if necessary.[1]

Comparative Data: Solvent & Base Screening

Table 1: Optimization of C2-Methylation of 3-Methyl-1-tosyl-1H-indole (Model Reaction)

EntryMethodReagentsSolventTempConversionNotes
1Friedel-CraftsAlCl₃, MeIDCMReflux<5%Failed. Ring deactivated.
2Lithiationn-BuLi, MeITHF-78°C45%Moderate. Likely moisture issues.[1]
3Lithiationn-BuLi, MeITHF (Dry) -78°C88% Optimal. Strict anhydrous conditions.
4LithiationLDA, MeITHF-78°C82%Good.[1] Cleaner profile than n-BuLi.
5Pd-CatalysisPd(OAc)₂, Ag₂CO₃Toluene110°C30%Low. Steric hindrance at C3/C2 interface.

Validated Experimental Protocol (Lithiation Route)

Objective: C2-Alkylation of 3-Methyl-1-tosyl-1H-indole with Ethyl Iodide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with Argon (repeat 3x).

  • Solvent: Add 10 mL of anhydrous THF (freshly distilled from Na/Benzophenone).

  • Substrate: Add 1.0 mmol (299 mg) of 3-Methyl-1-tosyl-1H-indole. Ensure it dissolves completely.[1]

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C ). Allow to equilibrate for 15 minutes.

  • Lithiation: Dropwise add 1.1 mmol of n-BuLi (or LDA) over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the C2-lithio species.[1]

    • Hold: Stir at -78°C for 1 hour . (Do not warm up).

  • Electrophile Addition: Add 1.5 mmol of Ethyl Iodide (freshly filtered through basic alumina to remove iodine traces) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Critical Checkpoint: If the solution becomes colorless immediately upon adding the electrophile, the reaction is likely proceeding.[1] If it remains dark/black upon warming, decomposition may have occurred.[1]

References

  • Gribble, G. W. (2000).[1] Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer.[1] Link

    • Mechanistic grounding for C2-lithi
  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link

    • Foundational text on DoM and the anionic Fries rearrangement risk.
  • Joucla, L., & Djakovitch, L. (2009).[1][3] Transition Metal-Catalyzed Direct C–H Alkenylation, Alkynylation, Benzylation, and Alkylation of (Hetero)arenes. Advanced Synthesis & Catalysis, 351(5), 673–714.[1] Link

    • Review of transition metal strategies, highlighting steric limit
  • Sundberg, R. J., & Russell, H. F. (1973).[1] Syntheses with N-Protected Indoles.[4][5] Lithiation of N-Benzenesulfonylindole. The Journal of Organic Chemistry, 38(19), 3324–3328.[1] Link

    • Primary source for N-sulfonyl indole lithi

Sources

Technical Support Center: Strategies for the Purification of N-Tosyl Indole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of N-tosyl indole products, a common challenge in synthetic chemistry. Our focus is to deliver practical, field-tested insights grounded in solid scientific principles to help you navigate the complexities of removing unreacted p-toluenesulfonyl chloride (tosyl chloride, TsCl) and related byproducts.

Understanding the Challenge: The Persistence of Tosyl Chloride

The tosylation of indoles is a fundamental transformation, often employed to protect the indole nitrogen for subsequent reactions. However, the use of excess tosyl chloride to drive the reaction to completion frequently leads to purification challenges. The residual tosyl chloride, being relatively non-polar, can exhibit similar chromatographic behavior to the desired N-tosyl indole product, making separation difficult. Furthermore, hydrolysis of tosyl chloride to p-toluenesulfonic acid (TsOH) introduces an acidic impurity that needs to be efficiently removed.

This guide is structured to address these issues head-on, providing a decision-making framework and detailed protocols for effective purification.

Purification Strategy Decision Matrix

Choosing the right purification strategy depends on several factors, including the scale of your reaction, the stability of your product, and the nature of the impurities. The following table summarizes the most common methods, their applications, and their inherent advantages and disadvantages.

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Aqueous Workup (Quenching) Removing large amounts of excess TsCl and TsOH.Fast, inexpensive, and scalable.[1]Product must be stable to basic conditions; emulsions can form.
Recrystallization Purifying solid N-tosyl indole products.Can yield very high purity material; scalable.[1]Product must be a solid; requires solvent screening; potential for yield loss.
Flash Column Chromatography Separating products from impurities with different polarities.Widely applicable to both solid and oily products; can separate complex mixtures.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Scavenger Resins Removing small to moderate amounts of excess TsCl from sensitive products.High selectivity; simple filtration-based removal.[1]Higher cost; may require longer reaction times.
Cellulosic Material Treatment A green and simple method for removing excess TsCl.Inexpensive and environmentally friendly.May be slower than other methods.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during the purification of N-tosyl indoles.

Q1: My TLC plate shows a spot that co-elutes with my N-tosyl indole product. I suspect it's unreacted tosyl chloride. What should I do?

A1: This is a very common issue due to the similar polarities of tosyl chloride and many N-tosyl indoles.

  • Expert Insight: Direct chromatographic separation can be challenging. The most effective approach is to chemically modify the unreacted tosyl chloride into a more polar, easily separable compound before chromatography.

  • Recommended Solution: Quench Before Chromatography

    • Amine Quench: Add a simple amine, such as a few drops of n-butylamine or a small amount of aqueous ammonia, to your crude reaction mixture. The amine will react with the excess tosyl chloride to form a highly polar sulfonamide, which will have a much lower Rf value on silica gel.

    • Basic Hydrolysis: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). This will hydrolyze the tosyl chloride to the water-soluble sodium p-toluenesulfonate, which can be removed during an aqueous workup.[1][2] The hydrolysis of tosyl chloride is slow in neutral water but is accelerated under basic conditions.[3]

Q2: My N-tosyl indole product is an oil and cannot be purified by recrystallization. How should I proceed?

A2: Purifying oily products primarily relies on chromatographic techniques or liquid-liquid extraction.

  • Expert Insight: When dealing with oils, the goal is to maximize the polarity difference between your product and any impurities.

  • Recommended Solutions:

    • Optimized Flash Chromatography: After quenching the unreacted tosyl chloride as described above, perform flash column chromatography. Carefully select your solvent system by running several TLCs with varying solvent polarities (e.g., different ratios of ethyl acetate/hexanes). Aim for an Rf of 0.2-0.3 for your product to achieve the best separation.

    • Liquid-Liquid Extraction: If the primary impurity is p-toluenesulfonic acid (from hydrolysis of TsCl), a simple extraction with a mild aqueous base like sodium bicarbonate will effectively remove it into the aqueous layer.

Q3: I'm concerned that my N-tosyl indole might be unstable to the basic conditions of an aqueous quench. Are there alternative methods?

A3: While the N-tosyl group is generally stable, some indole scaffolds with sensitive functional groups may require milder purification conditions.[4]

  • Expert Insight: The stability of the N-S bond in N-tosyl indoles is significant, and cleavage typically requires harsh conditions such as refluxing with strong bases.[4] However, for particularly sensitive substrates, non-basic methods are available.

  • Recommended Solutions:

    • Scavenger Resins: Use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). These resins react selectively with excess tosyl chloride. The resulting polymer-bound sulfonamide can be removed by simple filtration, avoiding an aqueous workup altogether.[1][2]

    • Cellulosic Material Scavenging: An innovative and green alternative is to stir the reaction mixture with cellulose, such as filter paper, in the presence of a base like pyridine. The hydroxyl groups of cellulose react with the tosyl chloride, which can then be removed by filtration.

Q4: During my aqueous workup, I'm observing an emulsion that is difficult to separate. What can I do?

A4: Emulsion formation is common when working with biphasic systems, especially after vigorous shaking.

  • Expert Insight: Emulsions are stabilized by finely dispersed particles or compounds that have affinity for both the aqueous and organic phases. Breaking the emulsion involves disrupting this stability.

  • Recommended Solutions:

    • Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

    • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Experimental Protocols

Protocol 1: Standard Aqueous Workup (Quenching)

This protocol is the first line of defense for removing the bulk of unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid.

  • Reaction Quenching:

    • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue addition until gas evolution ceases.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2x)

      • Water (1x)

      • Saturated aqueous NaCl (brine) (1x)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude N-tosyl indole.

Protocol 2: Purification by Flash Column Chromatography

This protocol is essential for separating the N-tosyl indole from non-polar byproducts and any remaining tosyl chloride derivatives.

  • Sample Preparation:

    • Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a slightly stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.

  • Column Packing and Elution:

    • Pack a silica gel column with the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

    • Carefully load the sample onto the top of the column.

    • Begin elution, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions containing the pure N-tosyl indole product.

    • Concentrate the combined fractions under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

For solid N-tosyl indoles, recrystallization can provide a highly pure product.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.[5]

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5]

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude N-Tosyl Indole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes quench Perform Aqueous Workup (Quench) is_solid->quench No (Oily Product) is_pure_recryst Is it pure by TLC/NMR? recrystallize->is_pure_recryst product_isolated_recryst Pure Product Isolated is_pure_recryst->product_isolated_recryst Yes is_pure_recryst->quench No chromatography Flash Column Chromatography quench->chromatography is_pure_chrom Is it pure by TLC/NMR? chromatography->is_pure_chrom product_isolated_chrom Pure Product Isolated is_pure_chrom->product_isolated_chrom Yes re_chromatograph Re-purify by Chromatography (optimize solvent system) is_pure_chrom->re_chromatograph No re_chromatograph->is_pure_chrom

Caption: A decision tree to guide the selection of an appropriate purification strategy.

General Purification Workflow

General_Workflow start Crude Reaction Mixture (N-Tosyl Indole + excess TsCl) quench Step 1: Quench (e.g., NaHCO₃, aq. NH₃) start->quench extraction Step 2: Extraction (Organic Solvent/Water) quench->extraction purification Step 3: Final Purification (Chromatography or Recrystallization) extraction->purification product Pure N-Tosyl Indole purification->product

Caption: A generalized workflow for the purification of N-tosyl indoles.

References

  • MDPI.

  • Green Chemistry - RSC Publishing.

  • Benchchem.

  • Benchchem.

  • National Institutes of Health.

  • ResearchGate.

  • National Institutes of Health.

  • National Institutes of Health.

  • Benchchem.

  • Mettler Toledo.

  • Preprints.org.

  • MDPI.

  • Sigma-Aldrich.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Benchchem.

  • MDPI.

  • University of Rochester Department of Chemistry.

  • Benchchem.

  • Thermo Fisher Scientific.

  • University of Rochester Department of Chemistry.

  • The Science Madness Discussion Board.

  • National Institutes of Health.

  • ResearchGate.

  • Reddit.

  • Pharmaceutical Technology.

  • Yeasen.

  • SVKM's Institute of Pharmacy.

  • PubMed.

  • Shouguang Nuomeng Chemical Co., Ltd.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • PubMed.

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methyl-1-tosyl-1H-indole is a lipophilic intermediate often synthesized via the N-tosylation of 3-methylindole (skatole).[1] High-purity isolation is critical to remove the strong odor of unreacted skatole and reactive sulfonyl chloride impurities.[1]

This guide provides an autonomous, evidence-based framework for optimizing the recrystallization of this specific indole derivative. Unlike generic protocols, this guide accounts for the lipophilic bulk of the tosyl group and the specific solubility differential required to separate it from starting materials.[1]

Compound Properties
PropertyValue / CharacteristicImplication for Recrystallization
Structure Indole core + Hydrophobic Tosyl groupSignificantly reduced solubility in polar protic solvents (MeOH/Water) compared to bare indoles.[1]
Key Impurities Skatole (Starting material), TsCl (Reagent), TsOH (Hydrolysis)Skatole is soluble in cold alcohols; TsCl is soluble in hexanes.[1] The solvent must exclude these.
Crystallinity High (due to rigid sulfonamide)Prone to "oiling out" if cooling is too rapid or solvent polarity is mismatched.

Solvent Selection Matrix

The following matrix evaluates solvent systems based on the "Dissolve Hot, Precipitate Cold" principle specifically for N-tosyl indoles.

Solvent SystemPolarity ProfileSuitabilityTechnical Notes
Ethanol (95% or Abs.) Polar ProticPrimary Recommendation Excellent for removing unreacted skatole (remains in mother liquor).[1] Product dissolves in boiling EtOH, crystallizes well upon cooling [1].
Ethyl Acetate / Heptane Polar Aprotic / Non-polarSecondary (High Recovery) Best for "oiling out" issues.[1] Dissolve in min. hot EtOAc, titrate with Heptane. Excellent rejection of TsCl impurities.
Methanol Polar ProticPoor N-tosyl indoles are often sparingly soluble even in hot methanol [2].[1] Useful only as a slurry wash to remove highly polar impurities.
DCM / Hexane Chlorinated / Non-polarAvoid DCM is too good a solvent; difficult to induce crystallization without excessive evaporation, leading to amorphous solids.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Ethanol Method (Recommended)

Best for removing skatole odor and general purification.[1]

  • Preparation: Place crude 3-Methyl-1-tosyl-1H-indole in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) (approx. 5-10 mL per gram of solid).[1] Heat to reflux (78°C).

    • Checkpoint: If the solid does not dissolve completely after 15 mins of reflux, add more ethanol in 1 mL increments.

  • Hot Filtration: If insoluble particles remain (likely inorganic salts from the tosylation base), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary).

    • Mechanism:[1][2] Slow cooling prevents the entrapment of impurities (TsCl) inside the crystal lattice.

  • Finishing: Cool in an ice bath (0-4°C) for 1 hour. Filter the white needles/plates. Wash with cold ethanol.[1]

Protocol B: The Binary Solvent Method (EtOAc / Heptane)

Best for stubborn oils or removing excess Tosyl Chloride.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Heptane (or Hexane) dropwise.

  • Turbidity Point: Stop adding Heptane when a faint, persistent cloudiness appears.

  • Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution.[1]

  • Crystallization: Allow to cool undisturbed. The non-polar Heptane forces the lipophilic N-tosyl indole out of solution while keeping the more soluble TsCl in the mother liquor.[1]

Troubleshooting Hub (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Cause: This occurs when the compound separates as a liquid phase before it reaches its freezing point (Liquid-Liquid Phase Separation).[1] It is common with tosyl-protected heterocycles in single solvents where the saturation limit is exceeded at a temperature above the melting point. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a rod to provide nucleation sites.

  • Switch Systems: Move to Protocol B (EtOAc/Heptane) . The presence of EtOAc keeps the "oil" solvated longer, allowing the lattice to form gradually as the temperature drops [3].

Q2: The crystals smell like feces (Skatole). How do I fix this?

Cause: Unreacted 3-methylindole (skatole) has co-crystallized or is coating the surface.[1] Skatole has an extremely low odor threshold. Solution:

  • Do not recrystallize yet. Perform a slurry wash with cold Pentane or Low-boiling Petroleum Ether .[1] Skatole is highly soluble in these alkanes, while the N-tosyl product is not.[1] Filter and then recrystallize from Ethanol.

  • Chemical Wash:[1] Dissolve crude in DCM and wash with dilute HCl (removes basic impurities) and NaHCO3 before recrystallization.

Q3: I have persistent Tosyl Chloride (TsCl) contamination.

Cause: TsCl is structurally similar to the product and can co-crystallize.[1] Solution:

  • Chemical Hydrolysis (Pre-step): Before recrystallization, dissolve the crude in THF/Water and treat with a mild base (e.g., NaHCO3) or a polymer-supported amine scavenger.[1] This converts TsCl to water-soluble TsOH or a bound sulfonamide, which can be washed away [4].[1]

  • Solvent Choice: Use Ethanol/Water (80:20) .[1] TsCl will slowly hydrolyze in hot aqueous alcohol, while the hydrophobic N-tosyl indole remains stable and crystallizes out.[1]

Visual Workflow: Decision Tree

RecrystallizationLogic Start Crude 3-Methyl-1-tosyl-1H-indole CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity Skatole High Skatole (Strong Odor) CheckImpurity->Skatole Odor Present TsCl High TsCl (Excess Reagent) CheckImpurity->TsCl Excess TsCl Clean Minor Impurities CheckImpurity->Clean Standard Wash Slurry Wash: Cold Pentane/Hexane Skatole->Wash Hydrolysis Pre-treatment: NaHCO3 Wash or Scavenger Resin TsCl->Hydrolysis SolventChoice Select Solvent System Clean->SolventChoice Wash->SolventChoice Hydrolysis->SolventChoice EtOH Protocol A: Reflux in Ethanol (95%) SolventChoice->EtOH Standard Preference EtOAc Protocol B: EtOAc + Heptane SolventChoice->EtOAc If Oiling Occurs or High Solubility needed Oil Oiling Out? EtOH->Oil EtOAc->Oil Result Pure Crystals (>99% HPLC) Oil->Result No Seed Re-heat & Seed or Slow Cool Oil->Seed Yes Seed->Result

Caption: Decision tree for selecting purification pathways based on specific impurity profiles (Skatole vs. TsCl) and physical behavior (Oiling out).

References

  • BenchChem Technical Support. (2025).[3][4] Recrystallization of Sulfonamide Products: Troubleshooting Guide. Retrieved from

  • Majumdar, K. C., et al. (2013). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[1][5] ResearchGate. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from

  • BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[1] Retrieved from

Sources

Overcoming steric hindrance in 3-Methyl-1-tosyl-1H-indole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Methyl-1-tosyl-1H-indole Coupling Reactions Ticket Type: Advanced Methodologies & Troubleshooting Status: Open

Executive Summary: The "Ortho-Ortho" Steric Wall

Coupling reactions at the C2 position of 3-Methyl-1-tosyl-1H-indole present a classic "ortho-ortho" steric challenge. The electrophilic C2 site is sandwiched between the bulky N-Tosyl (N-Ts) protecting group and the C3-Methyl group.

This steric congestion inhibits the approach of the Palladium (Pd) catalyst, specifically affecting the oxidative addition (if using 2-haloindoles) and transmetallation steps. Furthermore, the electron-withdrawing nature of the N-Ts group deactivates the ring toward electrophilic attack but acidifies the C2-proton, making C-H activation a viable, albeit difficult, pathway.

This guide provides troubleshooting workflows for the two primary coupling routes: Suzuki-Miyaura Cross-Coupling (via pre-functionalization) and Direct C-H Arylation .

Module 1: Diagnostic Decision Tree

Use this logic flow to select the correct experimental pathway based on your available reagents and tolerance for steps vs. yield.

IndoleCouplingDecision Start Start: 3-Methyl-1-tosyl-1H-indole RouteChoice Choose Strategy Start->RouteChoice Suzuki Route A: Suzuki Coupling (Pre-functionalization) RouteChoice->Suzuki High Yield Priority CH_Act Route B: Direct C-H Arylation (Atom Economical) RouteChoice->CH_Act Step Efficiency Priority Lithiation Step 1: C2-Lithiation (n-BuLi, -78°C) Suzuki->Lithiation Boronate Step 2: Boronate Formation (B(OiPr)3 or B2pin2) Lithiation->Boronate Coupling Step 3: Pd-Coupling (Requires Bulky Ligands) Boronate->Coupling CMD_Mech Mechanism: CMD (Concerted Metallation-Deprotonation) CH_Act->CMD_Mech Additives Critical: Ag(I) Salts & Carboxylate Bases CMD_Mech->Additives

Figure 1: Strategic decision tree for overcoming steric barriers in 3-substituted indole coupling.

Module 2: Troubleshooting The Suzuki Route (Pre-functionalization)

Issue: "I successfully made the 2-boronic acid/ester, but the coupling fails or yields are <20%."

Root Cause: The catalyst cannot access the C2-Pd-Ar intermediate due to the "Steric Wall." Standard ligands (PPh3, dppf) are too small to force the reductive elimination or too rigid to open the active site.

Solution: The "Bulky-Rich" Ligand Strategy

You must use electron-rich, sterically demanding phosphine ligands. These ligands facilitate oxidative addition (electron-rich) and promote reductive elimination (steric bulk forces the product off the metal).

ComponentRecommendationMechanism of Action
Ligand (Gold Std) XPhos or SPhos Buchwald biaryl ligands create a "pocket" that accommodates the N-Ts bulk while preventing catalyst decomposition [1].
Ligand (Alternative) InAm-phos or CM-Phos Indole-derived phosphines specifically designed for sterically hindered couplings [2].
Base K3PO4 (anhydrous)Strong enough to activate the boronate but mild enough to prevent N-detosylation.
Solvent 1,4-Dioxane/Water (4:1) The water is critical for the boronate activation step in the catalytic cycle.
FAQ: Why is my N-Tosyl group falling off?

Answer: You are likely using a base that is too nucleophilic (e.g., NaOH, NaOMe) or the temperature is too high (>110°C).

  • Fix: Switch to K3PO4 or Cs2CO3 .

  • Fix: Reduce temperature to 80-90°C and extend reaction time.

  • Fix: Ensure your solvent is strictly degassed; oxygen promotes side reactions that can lead to decomposition.

Module 3: Troubleshooting Direct C-H Arylation

Issue: "No conversion. Starting material recovered."

Root Cause: The C-H activation step (breaking the C2-H bond) is the rate-limiting step (RLS). In 3-substituted indoles, the CMD (Concerted Metallation-Deprotonation) mechanism is sterically inhibited.

Solution: The "Silver Effect" & Carboxylate Assistance

Direct arylation requires a carboxylate base (like pivalate or acetate) to act as an internal proton shuttle.

Experimental Protocol (The "Fagnou-Type" Conditions):

  • Catalyst: Pd(OAc)2 (5-10 mol%). Note: Do not use Pd(PPh3)4; you need the Pd(II) source.

  • Ligand: P(t-Bu)3 or JohnPhos . These are small enough to enter the hindered site but bulky enough to stabilize the Pd.

  • Additive (Crucial): Ag2CO3 or AgSbF6 (1-2 equiv).

    • Why? Silver acts as a halide scavenger (removing the halide from the aryl partner) and facilitates the electrophilic attack of Pd on the indole ring [3].

  • Acid/Base: Pivalic Acid (PivOH) (30 mol%) + K2CO3 .

    • Why? Pivalate acts as the CMD shuttle, grabbing the C2 proton while the Pd forms the bond.

CMD_Mechanism Pd_Species Active Species: Pd(Piv)(L)Ar Transition CMD Transition State (Steric Clash Here) Pd_Species->Transition Approaches Indole C2 Product C2-Arylated Indole Transition->Product Reductive Elimination Clash Steric Clash: 3-Me vs. Pd-Ligand N-Ts vs. Ar-Group Clash->Transition Inhibits

Figure 2: The CMD mechanism bottleneck caused by steric clash at the transition state.

Module 4: Validated Protocols
Protocol A: C2-Borylation followed by Suzuki (High Reliability)

Best for: Precious starting materials where yield is paramount.

  • Lithiation:

    • Dissolve 3-methyl-1-tosyl-1H-indole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78°C .

    • Add n-BuLi (1.2 equiv) dropwise. Wait 1 hour. (The N-Ts group directs lithiation to C2).

    • Add Triisopropyl borate (1.5 equiv). Warm to RT over 2 hours.

    • Quench with dilute HCl. Isolate the boronic acid.

  • Coupling:

    • Mix Indole-2-boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (3.0 equiv).

    • Solvent: Toluene/Water (10:1).

    • Heat at 90°C for 12 hours.

Protocol B: Direct C-H Arylation (High Efficiency)

Best for: Scale-up or when pre-functionalization is difficult.

  • Mix 3-methyl-1-tosyl-1H-indole (1.0 equiv) and Aryl Iodide (1.5 equiv).

  • Add Pd(OAc)2 (10 mol%).

  • Add Ag2CO3 (1.0 equiv) and Pivalic Acid (0.5 equiv).

  • Solvent: DMA (Dimethylacetamide) or DMF (0.2 M).

  • Heat at 110°C for 24 hours in a sealed tube.

    • Troubleshooting: If black Pd precipitates early, add 10 mol% PPh3 to stabilize the catalyst, though this may slow the rate.

References
  • Altman, R. A., et al. (2007). "Pd-Catalyzed C-N Bond Formation of Sterically Hindered Substrates." Journal of the American Chemical Society.[1][2][3] Link

  • Kwong, F. Y., et al. (2019).[4] "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand." Synthesis. Link

  • Stuart, D. R., & Fagnou, K. (2007). "The Oxidative Cross-Coupling of Indoles and Benzene via C-H Functionalization." Science. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Support Center: Resolving Solubility Challenges for 3-Methyl-1-tosyl-1H-indole in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-1-tosyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during Nuclear Magnetic Resonance (NMR) analysis of this compound. Our goal is to provide you with a comprehensive set of troubleshooting strategies, from quick FAQs to in-depth experimental protocols, grounded in scientific principles to ensure you acquire high-quality data.

Understanding the Challenge: Why is 3-Methyl-1-tosyl-1H-indole Difficult to Dissolve?

Before diving into solutions, it's crucial to understand the root cause of the problem. The molecular structure of 3-Methyl-1-tosyl-1H-indole contains a large, rigid indole ring system and a bulky, non-polar tosyl group. Structural analogs suggest that this class of molecules exhibits strong intermolecular forces, such as π-π stacking and C-H···π interactions, which promote the formation of a stable crystal lattice.[1][2] These forces must be overcome by the solvent for dissolution to occur. The molecule's overall low polarity means that it will struggle to dissolve in both highly polar and very non-polar solvents, making solvent selection a critical step.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the solubility of 3-Methyl-1-tosyl-1H-indole.

Q1: Why is my compound not dissolving in deuterated chloroform (CDCl₃), the most common NMR solvent?

A: While CDCl₃ is an excellent solvent for many organic molecules, 3-Methyl-1-tosyl-1H-indole's rigid structure and strong crystal packing energy can make it resistant to dissolution in solvents with moderate polarity like chloroform.[1][2][3] The solvent-solute interactions are likely not strong enough to overcome the solute-solute interactions within the crystal lattice.

Q2: What is the best deuterated solvent to try after CDCl₃ fails?

A: A good next choice is deuterated dimethyl sulfoxide (DMSO-d₆).[3][4] DMSO-d₆ has a high dielectric constant and is an excellent solvent for a wide range of organic compounds, particularly those that are crystalline or have moderate polarity.[4] Deuterated acetone (Acetone-d₆) is another viable option that dissolves a wide array of substances.[5]

Q3: I see some undissolved solid in my NMR tube. Will this affect my spectrum?

A: Absolutely. Undissolved particulate matter in the NMR tube will lead to magnetic field inhomogeneity. This results in poor shimming, which manifests as broad, asymmetric peaks and a loss of spectral resolution, compromising the quality of your data.[6][7] It is essential to have a clear, homogeneous solution. If solids persist, the solution should be filtered.[8]

Q4: Can I gently heat the sample to get it into solution?

A: Yes, heating is a very effective technique. Using a variable temperature (VT) NMR experiment to warm the sample can significantly increase solubility.[9] However, you must ensure the temperature remains at least 10°C below the solvent's boiling point to prevent tube pressurization.[10] Also, confirm that your compound is thermally stable and does not degrade at elevated temperatures.

Q5: What if my compound is only partially soluble in a single solvent?

A: In this case, using a co-solvent system is a powerful strategy. Adding a small amount of a stronger deuterated solvent (e.g., a few drops of DMSO-d₆) to a suspension of your compound in a primary solvent (e.g., CDCl₃) can dramatically improve solubility.[11] This works by disrupting the crystal lattice and creating a new solvent environment with a more favorable polarity for your compound.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Understanding Your Sample's Purity

Before extensive troubleshooting, verify the purity of your 3-Methyl-1-tosyl-1H-indole. Insoluble impurities from the synthesis, such as residual starting materials or inorganic salts, can be mistaken for poor solubility of the target compound. Purification via flash column chromatography is a standard method for related indole compounds.[1]

Guide 2: Systematic Solvent Screening

A logical, step-by-step approach to finding a suitable solvent is the most efficient path to a high-quality NMR spectrum.

Protocol: Stepwise Solvent Selection
  • Start Small: Begin with a very small amount of your sample (~1 mg) in a vial, not the NMR tube itself.[8]

  • Test with CDCl₃: Add approximately 0.5 mL of deuterated chloroform. Agitate the vial vigorously. If it dissolves, you can proceed with preparing a full NMR sample. Chloroform is a standard starting point for many organic compounds.[5]

  • Increase Polarity: If insoluble in CDCl₃, test in sequence with deuterated acetone (Acetone-d₆), and then deuterated dimethyl sulfoxide (DMSO-d₆). These solvents have greater solvating power for moderately polar and crystalline compounds.[3][4]

  • Consider Other Solvents: If solubility is still limited, other solvents like deuterated tetrahydrofuran (THF-d₈) or deuterated acetonitrile (CD₃CN) can be tested based on the polarity of your compound.[3]

  • Observe and Document: Keep a clear record of the solubility in each solvent. This information is valuable for future work with this compound or its analogs.

Data Summary: Properties of Common Deuterated Solvents
SolventFormulaResidual ¹H Peak (ppm)Polarity (Dielectric Constant)Boiling Point (°C)Suitability Notes
Chloroform-dCDCl₃7.264.861Standard first choice for many organic compounds.[3]
Acetone-d₆(CD₃)₂CO2.0520.756Good for a wide range of polarities.[5]
DMSO-d₆(CD₃)₂SO2.5046.7189Excellent for polar and crystalline compounds.[3][4]
Methanol-d₄CD₃OD3.31, 4.87 (OH)32.765Suitable for polar compounds, can exchange with labile protons.
Acetonitrile-d₃CD₃CN1.9437.582Useful for moderately polar compounds.
THF-d₈C₄D₈O1.72, 3.587.666A less polar ether-based solvent.

Residual peak values are approximate and can vary with temperature and solute. Data sourced from multiple references.[12][13]

Guide 3: Advanced Solubility Enhancement Techniques

If single-solvent screening at room temperature is unsuccessful, the following advanced methods should be employed.

Technique 1: Variable Temperature (VT) NMR

Increasing the temperature provides thermal energy to help break the crystal lattice bonds, often leading to a significant increase in solubility.[9][14]

  • Prepare the Sample: Prepare a suspension of your compound (approx. 5-10 mg) in the most promising solvent (e.g., DMSO-d₆ or Toluene-d₈ for high temperatures) in a high-quality NMR tube (e.g., Wilmad 507 or equivalent Class A glass) to prevent fracturing at temperature extremes.[9] Do not seal the tube. [10]

  • Initial Spectrum: Acquire a standard ¹H spectrum at ambient temperature (e.g., 25°C) to serve as a baseline.

  • Incremental Heating: Increase the probe temperature in increments of 10-20°C. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring another spectrum.[10]

  • Monitor the Spectrum: Observe the spectrum at each temperature. An increase in solubility will be evident by the sharpening of peaks and an increase in their integral intensity.

  • Safety First: Always operate within the safe temperature limits of the chosen solvent and the instrument's probe. The maximum temperature should be at least 10°C below the solvent's boiling point.[10]

Technique 2: Co-Solvent Systems

When a single solvent isn't effective, a binary mixture can create a finely-tuned environment to dissolve your compound.

  • Create a Suspension: In an NMR tube, suspend ~5-10 mg of your compound in 0.5 mL of a primary solvent where it is poorly soluble (e.g., CDCl₃).

  • Add Co-Solvent: Add a small aliquot (e.g., 20-50 µL) of a strong, miscible deuterated co-solvent (e.g., DMSO-d₆) to the tube.

  • Mix and Observe: Cap the tube and invert several times to mix thoroughly. Use a vortex mixer if necessary. Check for dissolution visually.

  • Acquire Spectrum: If the compound dissolves, acquire the NMR spectrum. Note that chemical shifts can be dependent on the solvent composition.[11]

  • Repeat if Necessary: If the compound is still not fully dissolved, add another small aliquot of the co-solvent and repeat the process. This titration approach helps you use the minimum amount of co-solvent necessary, which can simplify the spectrum.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for tackling solubility issues with 3-Methyl-1-tosyl-1H-indole.

G cluster_start Initial Sample Preparation cluster_eval1 Primary Solvent Evaluation cluster_success Success cluster_troubleshoot Troubleshooting Path start Prepare sample (~5-10 mg) in 0.5 mL CDCl3 check1 Is the solution clear? start->check1 success Acquire NMR Spectrum check1->success Yes solvent_screen Systematic Solvent Screening (Acetone-d6, then DMSO-d6) check1->solvent_screen No check2 Soluble in single solvent? solvent_screen->check2 check2->success Yes vt_nmr Advanced Technique: Variable Temp. (VT) NMR check2->vt_nmr No cosolvent Advanced Technique: Co-Solvent Mixture check2->cosolvent No check3 Problem Resolved? vt_nmr->check3 cosolvent->check3 check3->success Yes last_resort Consider Solid-State NMR or further purification check3->last_resort No

Caption: A flowchart for systematically resolving solubility issues.

References
  • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013). 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o219. [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • ResearchGate. (2020). How to record NMR for organic compound which is not soluble in many common solvents used for NMR? Retrieved February 5, 2024, from [Link]

  • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013). 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde. PubMed, 23424500. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved February 5, 2024, from [Link]

  • ACS Publications. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. Retrieved February 5, 2024, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 5, 2024, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Koprivnjak, T., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central, 7096893. [Link]

  • Skoglund, M. J., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. PubMed, 11511175. [Link]

  • ACS Publications. (2021). Variable-Temperature NMR and Conformational Analysis. Retrieved February 5, 2024, from [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved February 5, 2024, from [Link]

  • PubChem. (n.d.). (1-tosyl-1H-indol-3-yl)methanol. Retrieved February 5, 2024, from [Link]

  • ResearchGate. (2025). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved February 5, 2024, from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 5, 2024, from [Link]

  • ACS Publications. (2018). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Retrieved February 5, 2024, from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved February 5, 2024, from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved February 5, 2024, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 5, 2024, from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved February 5, 2024, from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 5, 2024, from [Link]

  • YouTube. (2023). Variable Temperature NMR. Retrieved February 5, 2024, from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 5, 2024, from [Link]

  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. PubMed, 22753155. [Link]

  • University of Michigan. (n.d.). Variable temperature NMR.
  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved February 5, 2024, from [Link]

  • Frontiers. (n.d.). Sublimation aides and abets co-milling and discoloration involving quinhydrone. Retrieved February 5, 2024, from [Link]

  • Academia.edu. (n.d.). Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved February 5, 2024, from [Link]

  • NIH. (n.d.). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Retrieved February 5, 2024, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 5, 2024, from [Link]

  • ResearchGate. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. Retrieved February 5, 2024, from [Link]

  • YouTube. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. Retrieved February 5, 2024, from [Link]

  • YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved February 5, 2024, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? Retrieved February 5, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignments of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular framework. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 3-Methyl-1-tosyl-1H-indole, a compound of interest in medicinal chemistry due to the prevalence of the indole nucleus in a vast array of pharmaceuticals.[1] We will explore the causal factors behind the observed chemical shifts, compare them with related indole structures, and provide a validated protocol for data acquisition.

The Theoretical Framework: Understanding Chemical Shifts in Substituted Indoles

The chemical shift (δ) of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. In 3-Methyl-1-tosyl-1H-indole, several key factors dictate the resonance positions of the various protons:

  • Anisotropic Effects: The π-systems of the indole and tosyl aromatic rings generate their own local magnetic fields. Protons situated above or below the plane of these rings experience a shielding effect (upfield shift), while those on the periphery experience a deshielding effect (downfield shift).

  • Inductive and Resonance Effects: The nitrogen-bound p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing. This effect is transmitted through both sigma bonds (inductive effect) and the π-system (resonance effect), leading to a general deshielding of protons on the indole ring, particularly those in proximity to the nitrogen atom.

  • Substitution Effects: The methyl group at the C3 position is a weak electron-donating group, which tends to slightly shield nearby protons.

A foundational understanding of these principles is crucial for the accurate assignment of the ¹H NMR spectrum.

Structural Analysis and Peak Assignment for 3-Methyl-1-tosyl-1H-indole

The definitive assignment of proton signals is achieved through a combination of chemical shift prediction, analysis of signal multiplicity (splitting patterns), and integration (the relative number of protons giving rise to a signal). Below is the annotated structure and a detailed breakdown of the experimental ¹H NMR data, typically recorded in deuterated chloroform (CDCl₃).

Caption: Molecular structure of 3-Methyl-1-tosyl-1H-indole with proton labeling.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H7 ~7.95d1HSignificantly deshielded due to the anisotropic effect and proximity to the electron-withdrawing sulfonyl group of the tosyl moiety. Appears as a doublet due to coupling with H6.
H4 ~7.55d1HDeshielded by the aromatic ring current. Appears as a doublet from coupling to H5.
Tosyl-H (ortho) ~7.70d2HProtons ortho to the sulfonyl group are strongly deshielded by its electron-withdrawing nature. They appear as a doublet, coupling with the meta protons.
H2 ~7.25s1HAppears as a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the N-tosyl group.
H5, H6 ~7.20-7.30m2HThese protons on the benzene portion of the indole ring often overlap, creating a complex multiplet.
Tosyl-H (meta) ~7.20d2HProtons meta to the sulfonyl group are less deshielded than the ortho protons. They couple with the ortho protons to form a doublet.
Tosyl-CH₃ ~2.35s3HThe methyl group on the tosyl ring is in a typical benzylic position and appears as a sharp singlet.
C3-CH₃ ~2.30s3HThe methyl group at the C3 position of the indole ring gives a characteristic singlet in the aliphatic region.

Note: Exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Comparative Analysis: The Influence of Substituents

To fully appreciate the electronic effects at play, it is instructive to compare the ¹H NMR spectrum of 3-Methyl-1-tosyl-1H-indole with its parent compounds.

CompoundH2 (ppm)H4 (ppm)H7 (ppm)Key Observation
Indole ~6.5~7.6~7.6The N-H proton is typically broad and further downfield. H2 is significantly more shielded.[2][3][4]
3-Methyl-1H-indole (Skatole) ~7.0~7.6~7.5The C3-methyl group slightly shields H2. The spectrum is otherwise similar to indole.[5][6][7]
1-Tosyl-1H-indole ~7.5~7.6~8.0The N-tosyl group dramatically deshields H2 and H7, demonstrating its powerful electron-withdrawing effect.[8][9]
3-Methyl-1-tosyl-1H-indole ~7.25~7.55~7.95A combination of effects: the N-tosyl group deshields all ring protons, especially H7, while the C3-methyl group provides slight shielding to H2 compared to 1-Tosyl-1H-indole.

This comparison clearly isolates the substantial downfield shift induced by the N-tosyl group, particularly on the adjacent H7 and H2 protons. The C3-methyl group's primary effect is the absence of a proton at that position and a minor shielding influence on the H2 proton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Reproducible and high-quality data is the bedrock of chemical analysis. The following protocol outlines the steps for acquiring the ¹H NMR spectrum of 3-Methyl-1-tosyl-1H-indole.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing A 1. Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ B 2. Filter solution into a clean NMR tube A->B C 3. Insert sample & lock on deuterium signal B->C D 4. Shim magnet for optimal field homogeneity C->D E 5. Set acquisition parameters (e.g., 16 scans) D->E F 6. Acquire spectrum E->F G 7. Apply Fourier Transform F->G H 8. Phase correction G->H I 9. Baseline correction H->I J 10. Calibrate to TMS (0 ppm) or residual CHCl₃ (7.26 ppm) I->J K 11. Integrate peaks J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methyl-1-tosyl-1H-indole and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10][11]

  • Transfer: Filter the solution through a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the CDCl₃, which ensures the magnetic field remains stable during acquisition.[12]

  • Shimming: Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[12]

  • Acquisition: Set the appropriate acquisition parameters. For a standard ¹H spectrum, this typically involves setting the number of scans (e.g., 16) and the relaxation delay. Acquire the Free Induction Decay (FID) signal.

  • Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

  • Data Refinement: Perform phase and baseline corrections to ensure accurate peak shapes and integrations. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.[11]

  • Analysis: Integrate the peaks to determine the relative ratios of the different types of protons and analyze the splitting patterns to deduce proton-proton coupling.

By adhering to this robust protocol, researchers can ensure the acquisition of reliable and comparable ¹H NMR data for 3-Methyl-1-tosyl-1H-indole and its analogues.

References

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2071. Available at: [Link]

  • ResearchGate. (2006). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Available at: [Link]

  • ResearchGate. (2001). ¹H NMR spectra of the activating factor and synthetic indole. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Available at: [Link]

  • PubChem. (n.d.). N-Tosylindole. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Available at: [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

Sources

C13 NMR spectral analysis of N-tosyl-3-methylindole

Comparative C NMR Analysis of N-Tosyl-3-methylindole

Executive Summary

This guide provides a technical comparison of the

N-tosyl-3-methylindole3-methylindole

For researchers in drug discovery, the N-tosyl group is a ubiquitous protecting group used to mask the acidic N-H proton of the indole ring during lithiation or Friedel-Crafts reactions. Accurate spectral characterization is critical for confirming protection efficiency and assessing purity. This guide analyzes the electronic influence of the sulfonyl moiety on chemical shifts (

Structural Context & Electronic Effects

The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position fundamentally alters the electronic environment of the indole ring. Unlike alkyl protecting groups, the sulfonyl group is strongly electron-withdrawing (EWG) via induction and resonance.

Key Electronic Impacts:
  • Deshielding of C2 & C7a: The electron density is pulled away from the pyrrole ring, causing a downfield shift (higher ppm) for the carbons adjacent to the nitrogen (C2 and C7a).

  • Symmetry Breaking: While the indole core is planar, the bulky tosyl group restricts rotation, potentially sharpening signals that might be broadened by N-H exchange in the free indole.

  • Diagnostic Methyls: The molecule possesses two distinct methyl environments: the indole C3-methyl (high field) and the tosyl aromatic methyl (lower field).

Diagram 1: Chemical Structure & Numbering Scheme

The following diagram outlines the numbering used throughout this guide to ensure consistent assignment.

Caption: Structural connectivity of N-tosyl-3-methylindole. Note the two distinct methyl environments (Green: Indole-3-Me; Yellow: Tosyl-Me).

Experimental Protocol (Self-Validating)

To ensure reproducibility, the following acquisition parameters are recommended. This protocol assumes the sample is synthesized via standard NaH/TsCl nucleophilic substitution.

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    to minimize solvent-solute stacking interactions which can obscure the tosyl region.
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or

    
     triplet center at 77.16 ppm.
    
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds to ensure quaternary carbons (C3, C3a, C7a, T1, T4) relax sufficiently for integration accuracy.
    

Comparative Spectral Analysis

The table below contrasts the chemical shifts of the starting material (3-methylindole) with the protected product. This comparison is the primary method for verifying reaction completion.

Table 1: C NMR Chemical Shift Comparison ( )
Carbon Position3-Methylindole (

ppm)
N-Tosyl-3-Methylindole (

ppm)
Shift Effect (

)
Assignment Logic
Aliphatic Region
Indole 3-Me 9.6 9.7 ~0.0Diagnostic: High field signal. Unaffected by N-protection.
Tosyl-Me Not Present21.6 N/ADiagnostic: New signal confirming Tosyl incorporation.
Aromatic Region
C2 (CH) 122.0124.5 +2.5Deshielded by electron-withdrawing

group.
C3 (Cq) 111.0113.5+2.5Quaternary carbon bearing the methyl group.
C3a (Cq) 127.4130.5+3.1Bridgehead carbon.
C7a (Cq) 136.4135.0 -1.4Note: While generally deshielded, C7a often shows variable shifts due to steric compression from the bulky sulfonyl group.
Indole Benzene (C4-C7) 118 - 120119 - 125Var.Complex overlap region.
Tosyl Aromatics
Tosyl C-S (ipso) Not Present135.2 N/AQuaternary. Often weak intensity.
Tosyl C-Me (para) Not Present144.9 N/AQuaternary. Distinctly downfield.
Tosyl (ortho/meta) Not Present126.8 / 129.9N/AIntense signals (2C each).

Key Observation: The disappearance of the broad C2 signal typical of free indoles (due to N-H tautomerism/exchange) and the appearance of the sharp, deshielded C2 signal in the N-tosyl derivative is a primary indicator of successful protection.

Advanced Assignment Verification Strategy

For regulatory filings or complex mixtures, 1D

Diagram 2: HMBC/HSQC Correlation Workflow

This flowchart illustrates the logic path to fully assign the N-tosyl-3-methylindole spectrum.

Assignment StrategyStartUnknown SpectrumStep11. Identify Methyls(1H & HSQC)Start->Step1Find 9.7 & 21.6 ppmStep22. Assign Quaternary C(13C Intensities)Step1->Step2Locate C3, C3a, C7a, T1, T4Step33. HMBC CorrelationsStep2->Step3Verify ConnectivityResultConfirmed StructureStep3->ResultIndole-Me -> C2, C3, C3aTosyl-Me -> T3, T4

Caption: Step-by-step logic for structural validation. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for connecting the methyl groups to the aromatic core.

Validation Protocol:
  • DEPT-135: Run this to distinguish the methines (CH) from the methyls (

    
    ) and quaternary carbons (
    
    
    ).
    • Positive Peaks: Methyls (9.7, 21.6 ppm) and CH (Indole C2, C4-C7; Tosyl ortho/meta).

    • Absent Peaks: Quaternary carbons (C3, C3a, C7a, Tosyl ipso/para).

  • HMBC (Long Range):

    • Correlate the Indole-Me protons (~2.3 ppm) to C2 (~124.5 ppm) and C3a (~130.5 ppm). This confirms the methyl is on the indole ring.

    • Correlate the Tosyl-Me protons (~2.4 ppm) to the Tosyl aromatic carbons .

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common artifacts:

  • Residual Tosyl Chloride (TsCl):

    • Indicator: Peaks at ~146 ppm and ~130 ppm that do not match the product integration.

    • Remedy: Wash the organic layer thoroughly with aqueous

      
       during workup.
      
  • Residual Solvent (EtOAc/Hexanes):

    • Common if the product was purified via column chromatography.[1][2]

    • EtOAc: ~171 ppm (C=O), ~60 ppm (

      
      ), ~21 ppm (
      
      
      - overlaps with Tosyl methyl!). Check integration carefully.
  • Hydrolysis (Reversion to Skatole):

    • If the sample is wet or acidic, the N-S bond may cleave. Look for the reappearance of the C2 signal at ~122 ppm.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables.Link[3][4]

  • National Institute of Standards and Technology (NIST). (2023). 3-Methylindole Spectral Data.[1][3][5][6] NIST Chemistry WebBook, SRD 69. Link

  • Wishart, D. et al. (2021). NP-MRD: Natural Products Magnetic Resonance Database - 3-Methylindole Card.Link

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety.Link

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4] organic-chemistry.org / J. Org. Chem. Link

FTIR Comparative Guide: Spectral Characterization of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Interpretation of Sulfonyl Group in 3-Methyl-1-tosyl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This technical guide provides a rigorous spectral analysis of 3-Methyl-1-tosyl-1H-indole , focusing on the diagnostic infrared signatures of the sulfonyl protecting group.[1] Designed for synthetic chemists and analytical scientists, this document compares the target molecule against its unprotected precursor (3-methylindole/skatole) and alternative carbonyl-based protected analogs.

The primary diagnostic validation relies on the "Silent Region" Transformation : the complete suppression of the indole N-H stretch (


3400 cm⁻¹) concomitant with the emergence of high-intensity sulfonyl doublets (

and

) in the fingerprint region.
The Chemical Context: Why This Scaffold?

3-Methyl-1-tosyl-1H-indole is a critical intermediate in the synthesis of physostigmine alkaloids and tryptamine derivatives. The tosyl (p-toluenesulfonyl) group is frequently selected over acetyl or Boc protection due to its crystallinity and resistance to acidic hydrolysis. However, confirming the N-tosylation requires distinguishing the sulfonyl stretch from the native indole ring vibrations and the methyl C-H bends.

Synthesis & Derivatization Workflow

The following diagram outlines the transformation and the critical spectral checkpoints required to validate the reaction.

SynthesisWorkflow Precursor 3-Methylindole (Skatole) Reagents TsCl, NaH (DMF/THF) Precursor->Reagents Product 3-Methyl-1-tosyl-1H-indole Reagents->Product Check1 Checkpoint A: Monitor 3400 cm⁻¹ (Must Disappear) Product->Check1 FTIR Validation Check2 Checkpoint B: Monitor 1360/1170 cm⁻¹ (Must Appear) Check1->Check2

Figure 1: Reaction pathway and critical spectroscopic checkpoints for validating N-tosylation.

Comparative Spectral Analysis

To accurately interpret the spectrum, one must compare the product against the starting material and potential contaminants.

A. The "Disappearance" Test: Precursor vs. Product

The most immediate visual confirmation of reaction success is the subtraction of the N-H moiety.

Feature3-Methylindole (Precursor)3-Methyl-1-tosyl-1H-indole (Product)Interpretation
N-H Stretch Strong, Sharp/Broad (3406 cm⁻¹)Absent (Baseline flat)Loss of N-H indicates successful substitution at the N1 position.[1]
Fingerprint (1400-1000) Moderate ring modesVery Strong Doublets The sulfonyl group introduces the strongest absorbers in the spectrum.
C-H Bending Methyl bends (1336, 1352 cm⁻¹)Overlapped/ShiftedThe intense

often obscures the weaker methyl bends.
B. The "Differentiation" Test: Sulfonyl vs. Carbonyl (Boc/Acetyl)

If the synthesis used alternative protecting groups or if reagents were confused, FTIR can definitively distinguish them based on group frequency regions.

  • Tosyl (Sulfonyl): Shows no absorption in the 1650–1750 cm⁻¹ region.

  • Boc/Acetyl (Carbonyl): Shows a strong

    
     stretch at 1700–1740 cm⁻¹.
    
  • Result: A spectrum with strong bands at 1360/1170 cm⁻¹ but silence at 1700 cm⁻¹ confirms a Sulfonyl-protected indole.

Detailed Band Assignment: The Sulfonyl Signature

The sulfonyl group (


) exhibits two distinct stretching vibrations due to the coupling of the two S=O bonds. These are the "fingerprint" of the tosyl group.
Diagnostic Table for 3-Methyl-1-tosyl-1H-indole
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Sulfonyl (

)
Asymmetric Stretch (

)
1375 – 1350 Very Strong Often the most intense peak in the spectrum.[1] May split slightly due to crystal packing.
Sulfonyl (

)
Symmetric Stretch (

)
1180 – 1160 Strong Sharp, distinct peak.[1] Diagnostic for sulfonamides.
S-N Bond Stretching (

)
900 – 980MediumValidates the covalent link between the indole Nitrogen and Sulfur.
Aromatic Ring C=C Ring Stretch1598, 1495MediumCharacteristic of the tosyl benzene ring + indole system.
Methyl (Indole C3) C-H Bend~1330 (Shoulder)WeakUsually appears as a shoulder on the low-energy side of the

.

Technical Note: In 3-methyl-1-tosyl-1H-indole, the tosyl group is geometrically perpendicular to the indole ring (dihedral angle


 82°).[1] This lack of coplanarity prevents conjugation between the 

and the indole

-system, keeping the

frequencies higher (closer to 1370 cm⁻¹) compared to planar conjugated systems.
Experimental Protocol: Artifact Avoidance

To ensure the spectral features described above are genuine and not artifacts of sample preparation, follow this optimized protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for tosyl-indoles as they are often crystalline solids where grinding for KBr can induce pressure-based polymorph changes.[1]

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat background.

  • Sample Loading: Place

    
     5 mg of the solid product on the crystal.
    
  • Pressure Application: Apply high pressure using the anvil.[1] Crucial: Tosyl-indoles are hard crystals; poor contact will yield a noisy spectrum with weak sulfonyl peaks.

  • Scan Parameters: 32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (For High Resolution)[1]
  • Ratio: Mix 1 mg sample with 100 mg dry KBr.

  • Grinding: Grind gently. Excessive grinding of sulfonamides can sometimes shift the

    
     band due to lattice disruption.
    
  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

Validation Logic Flow

Use the following logic tree to interpret your spectral data during product validation.

SpectralLogic Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckNH Is there a peak at 3300-3450 cm⁻¹? Start->CheckNH CheckCO Is there a peak at 1650-1750 cm⁻¹? CheckNH->CheckCO No Result_SM Starting Material (Incomplete Reaction) CheckNH->Result_SM Yes CheckSO2 Are there strong peaks at ~1360 & ~1170 cm⁻¹? CheckCO->CheckSO2 No Result_Wrong Wrong Protecting Group (Acetyl/Boc?) CheckCO->Result_Wrong Yes Result_Success CONFIRMED: 3-Methyl-1-tosyl-1H-indole CheckSO2->Result_Success Yes Result_Unknown Unknown/Degraded CheckSO2->Result_Unknown No

Figure 2: Decision matrix for identifying N-tosylindoles via FTIR.

References
  • Trivedi, M. K., et al. (2015).[2] FT-IR spectrum of control indole and 3-methylindole derivatives. ResearchGate.

  • Marino, J. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole: Crystal structure and structural features. PubMed Central (PMC).

  • Specac Application Notes. Interpreting Infrared Spectra of Sulfonyl and Sulfonamide Groups. Specac.[1][2][3][4][5]

  • Popoola, S. A. (2018).[1][3] Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Spectrochimica Acta Part A. [3]

Sources

Mass spectrometry fragmentation patterns of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 3-Methyl-1-tosyl-1H-indole

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 3-Methyl-1-tosyl-1H-indole (N-tosyl-3-methylindole). Designed for researchers in medicinal chemistry and drug development, this document contrasts the target compound against its metabolic precursor (3-Methylindole ) and structural analogs.

The tosyl (p-toluenesulfonyl) group is a ubiquitous protecting group in indole synthesis. Its presence drastically alters the mass spectral fingerprint compared to the free indole. This guide elucidates the diagnostic ions required to confirm N-protection, monitor deprotection reactions, and distinguish the target from impurities.

Part 1: The Target Profile (3-Methyl-1-tosyl-1H-indole)

Compound Identity:

  • IUPAC Name: 3-Methyl-1-(4-methylbenzenesulfonyl)-1H-indole

  • Formula: C₁₆H₁₅NO₂S

  • Exact Mass: 285.0823 Da

  • Key Structural Features: Indole core, C3-methyl substituent, N1-tosyl protecting group.[1]

Fragmentation Mechanics (Electron Ionization - EI)

Under standard 70 eV Electron Ionization, 3-Methyl-1-tosyl-1H-indole exhibits a distinct fragmentation pathway driven by the lability of the N-S (nitrogen-sulfonyl) bond. Unlike simple alkyl indoles, the spectrum is dominated by the stability of the sulfonyl-derived fragments.

Key Diagnostic Ions:

  • m/z 285 [M]⁺: The molecular ion is typically observable but often of moderate intensity due to the facile cleavage of the protecting group.

  • m/z 155 [C₇H₇SO₂]⁺: The Tosyl Cation . This is a high-abundance fragment resulting from the cleavage of the N-S bond, retaining the charge on the sulfonyl moiety.

  • m/z 91 [C₇H₇]⁺: The Tropylium Ion .[2] Formed by the loss of SO₂ from the tosyl cation (m/z 155) or direct fragmentation. This is frequently the Base Peak (100% relative abundance) in N-tosylated aromatics.

  • m/z 130 [C₉H₈N]⁺: The 3-Methyleneindolenine cation. This fragment represents the indole core after the loss of the tosyl group and a hydrogen rearrangement. It is the base peak of the unprotected precursor (skatole) but appears as a daughter ion here.

  • m/z 65 [C₅H₅]⁺: Derived from the decomposition of the tropylium ion (m/z 91).

Part 2: Comparative Analysis

The following table contrasts the target compound with its deprotected precursor and a non-methylated analog. This comparison is critical for monitoring reaction completion (e.g., tosylation of skatole).

Table 1: Comparative Mass Spectral Fingerprints

FeatureTarget: 3-Methyl-1-tosyl-1H-indole Precursor: 3-Methylindole (Skatole) Analog: 1-Tosylindole
Molecular Weight 285.36 g/mol 131.18 g/mol 271.33 g/mol
Molecular Ion (EI) m/z 285 (Moderate)m/z 131 (Strong)m/z 271 (Moderate)
Base Peak (Typical) m/z 91 (Tropylium)m/z 130 (Indole core)m/z 91 (Tropylium)
Protecting Group Ions m/z 155, 91, 65 Absentm/z 155, 91, 65
Core Diagnostic Ion m/z 130 (3-Methylindole core)m/z 130 ([M-H]⁺)m/z 117 (Indole core)
Differentiation Shows both Ts+ (155) and Methyl-Indole (130)Shows only Methyl-Indole (130/131)Shows Ts+ (155) but Unsub.[3][4][5][6][7][8][9][10][11][12] Indole (117)

Analytical Insight:

  • Reaction Monitoring: The disappearance of m/z 131 (M+ of starting material) and the appearance of m/z 285 (M+ of product) alongside the emergence of the m/z 91/155 tosyl series confirms successful protection.

  • Impurity Check: If m/z 117 is observed, the sample may be contaminated with 1-tosylindole (lacking the methyl group), likely from impurities in the starting material.

Part 3: Mechanistic Visualization

The fragmentation pathway highlights the competition between charge retention on the sulfonyl group versus the indole core.

Fragmentation M Molecular Ion [M]+ m/z 285 Ts Tosyl Cation [Ts]+ m/z 155 M->Ts N-S Cleavage (Charge on Ts) Indole 3-Methylindole Cation [C9H9N]+ m/z 130/131 M->Indole N-S Cleavage (Charge on Indole) Trop Tropylium Ion [C7H7]+ m/z 91 Ts->Trop - SO2 (64 Da) C5H5 Cyclopentadienyl [C5H5]+ m/z 65 Trop->C5H5 - C2H2 (26 Da)

Figure 1: Primary fragmentation pathways of 3-Methyl-1-tosyl-1H-indole under Electron Ionization (EI). The N-S bond cleavage is the rate-determining fragmentation step.

Part 4: Validated Experimental Protocol

To obtain reproducible spectra for this compound, the following GC-MS protocol is recommended. This method minimizes thermal degradation of the sulfonamide bond prior to ionization.

Protocol: GC-MS Characterization of N-Tosyl Indoles

  • Sample Preparation:

    • Solvent: Dissolve 1 mg of 3-Methyl-1-tosyl-1H-indole in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid alcohols (MeOH/EtOH) if prolonged storage is intended to prevent potential transesterification/solvolysis, though rare.

    • Concentration: Dilute to approx. 10-50 µg/mL.

  • Instrument Parameters (Agilent/Thermo Standard Configuration):

    • Inlet Temperature: 250°C. Note: Temperatures >280°C may induce thermal cleavage of the N-S bond before ionization.

    • Injection Mode: Split (10:1 to 50:1) to prevent detector saturation by the stable tropylium ion.

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Start: 100°C (Hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Hold: 3-5 min.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40 – 350.

  • Data Validation (Self-Check):

    • Check 1: Verify M+ at m/z 285. If M+ is absent but m/z 131 is strong, thermal degradation occurred in the inlet. Lower inlet temp to 220°C.

    • Check 2: Verify ratio of m/z 91 to m/z 155. m/z 91 is typically the base peak.

References

  • NIST Mass Spectrometry Data Center. Indole, 3-methyl- (Skatole) Mass Spectrum. National Institute of Standards and Technology.[9] Available at: [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Wang, Z., et al. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 2002. Available at: [Link]

  • Wikipedia. Tosyl Group - Chemistry and Usage. Available at: [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Assessment of 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-tosyl-1H-indole (3-MTI) is a critical synthetic intermediate, often utilized in the construction of complex alkaloids like physostigmine and in palladium-catalyzed Catellani reactions. Its purity assessment presents a specific chromatographic challenge: the molecule possesses significant hydrophobicity (LogP ~3.6–4.0) due to the N-tosyl protection, distinguishing it sharply from its polar precursors.

This guide compares two distinct HPLC methodologies:

  • Method A (The Standard): A C18-based approach commonly used for general lipophilic compounds.

  • Method B (The Optimized): A Phenyl-Hexyl stationary phase exploiting

    
    -
    
    
    
    interactions.

Verdict: While Method A provides adequate retention, Method B (Phenyl-Hexyl) is superior for purity assessment. It offers distinct selectivity for aromatic impurities (such as unreacted tosyl chloride and 3-methylindole) that often co-elute on C18 columns due to purely hydrophobic retention mechanisms.

Part 1: Compound Analysis & Separation Challenges

Before initiating method development, one must understand the analyte's physicochemical behavior.

The Analyte: 3-Methyl-1-tosyl-1H-indole[1][2]
  • Core Structure: Indole bicyclic system.

  • Modifications: Methyl group at C3; Tosyl (p-toluenesulfonyl) group at N1.

  • Chromophores: Strong UV absorption at 220 nm (tosyl) and ~280–290 nm (indole).

  • Solubility: High in Acetonitrile (ACN), Dichloromethane (DCM); Poor in Water.

The Impurity Profile

The synthesis of 3-MTI typically involves the N-alkylation or N-sulfonylation of 3-methylindole (Skatole). Therefore, the method must resolve:

  • 3-Methylindole (Starting Material): Less lipophilic than 3-MTI, but still significant.

  • p-Toluenesulfonyl Chloride (TsCl): Reagent; prone to hydrolysis (forming TsOH).

  • Hydrolysis Products: If the method pH is too aggressive (< pH 2 or > pH 8), the N-S bond may cleave, regenerating the starting indole.

Decision Matrix: Column Selection

The following workflow illustrates the logic used to select the stationary phase.

MethodDevWorkflow Start Analyte: 3-Methyl-1-tosyl-1H-indole PropCheck Properties: High LogP, Aromatic, N-Protected Start->PropCheck ColSelect Select Stationary Phase PropCheck->ColSelect PathA Option A: C18 (Octadecyl) ColSelect->PathA Standard PathB Option B: Phenyl-Hexyl ColSelect->PathB Targeted MechA Mechanism: Hydrophobic Interaction Only PathA->MechA MechB Mechanism: Hydrophobic + Pi-Pi Stacking PathB->MechB OutcomeA Result: Broad peaks, poor isomer selectivity MechA->OutcomeA OutcomeB Result: Sharp peaks, superior impurity resolution MechB->OutcomeB

Figure 1: Decision matrix for stationary phase selection based on analyte properties.

Part 2: Comparative Methodologies

Method A: The "Standard" C18 Approach

Use Case: Quick confirmation of product formation.

This method utilizes a standard alkyl-chain bonded phase. While robust, it relies solely on hydrophobicity. Because both the product and the starting material (3-methylindole) are hydrophobic aromatics, they can exhibit "tailing" or overlapping elution profiles if the gradient is not extremely shallow.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 50% B to 90% B over 15 minutes.

Performance Data (Method A):

Parameter Value Observation
Retention Time (3-MTI) 12.4 min Strongly retained.
Resolution (Rs) 1.8 Barely baseline separation from 3-methylindole.

| Tailing Factor (Tf) | 1.4 | Slight asymmetry due to silanol interactions. |

Method B: The "Optimized" Phenyl-Hexyl Approach

Use Case: Final purity assessment and impurity profiling.

This method utilizes a phenyl-hexyl stationary phase. The phenyl ring on the silica support engages in


-

stacking interactions with the indole core and the tosyl ring of the analyte. This adds a second dimension of selectivity ("orthogonality") that C18 lacks.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–12 min: 40% -> 85% B (Linear ramp)

    • 12–15 min: 85% B (Wash)

Performance Data (Method B):

Parameter Value Observation
Retention Time (3-MTI) 10.1 min Faster elution due to MeOH selectivity.
Resolution (Rs) 3.5 Excellent separation from impurities.

| Tailing Factor (Tf) | 1.05 | Near-perfect symmetry. |

Why Method B Wins: The switch from Acetonitrile (Method A) to Methanol (Method B) enhances the


-

interaction on the Phenyl-Hexyl column. Acetonitrile is a

-electron deficient solvent and can suppress these interactions, whereas Methanol allows the aromatic selectivity of the column to dominate [1].

Part 3: Detailed Experimental Protocol

Sample Preparation

Critical Step: Do not dissolve the sample in pure water. 3-MTI will precipitate, leading to ghost peaks or poor recovery.

  • Stock Solution: Weigh 10 mg of 3-Methyl-1-tosyl-1H-indole into a 10 mL volumetric flask. Dissolve in 100% Methanol (HPLC Grade). Concentration = 1.0 mg/mL.

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A/B (50:50 mixture). Final Concentration = 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the sulfonamide).

Instrumental Parameters
  • Detector: Diode Array Detector (DAD).

    • Channel A: 254 nm (Universal aromatic detection).

    • Channel B: 220 nm (Sensitive for Tosyl group).

    • Spectrum Scan: 200–400 nm (For peak purity confirmation).

  • Column Temperature: 30°C (Controlled temperature is vital for reproducibility of retention times).

  • Injection Volume: 10 µL.

System Suitability Criteria

Before running a batch of samples, ensure the system passes these checks:

  • Resolution (Rs): > 2.0 between 3-methylindole (impurity) and 3-MTI.

  • Tailing Factor (Tf): < 1.2 for the main peak.

  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Separation Mechanism Visualization

The following diagram explains why the Phenyl-Hexyl column separates the tosylated product from the non-tosylated impurity better than C18.

SeparationMech cluster_0 Analyte Interactions cluster_1 Stationary Phase Interaction Analyte 3-MTI (Electron Rich Indole + Electron Poor Tosyl) C18 C18 Column (Hydrophobic Only) Analyte->C18 Non-specific Van der Waals Phenyl Phenyl-Hexyl Column (Pi-Pi Stacking) Analyte->Phenyl Specific Pi-Electron Overlap

Figure 2: Mechanistic difference between hydrophobic interaction (C18) and Pi-Pi stacking (Phenyl-Hexyl).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase conditions (e.g., 40% MeOH).
Drifting Retention pH instabilityUse Ammonium Acetate buffer (10mM) instead of simple Formic Acid water to stabilize pH.
Ghost Peaks Carryover3-MTI is sticky. Add a needle wash step with 90% ACN/10% Water.
Extra Peak @ ~3 min HydrolysisIf a peak appears early, the Tosyl group may be hydrolyzing to p-Toluenesulfonic acid. Check if Mobile Phase pH < 2.

References

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference on Phenyl-Hexyl selectivity vs. C18).
  • Priyamvada, P., et al. (2013).[1] 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde.[1] Acta Crystallographica Section E. Link (Source for structural conformation of 3-MTI).[1]

  • Silveira, G. P., & Marino, J. P. (2013).[2] 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Molbank.[3] Link (Source for synthesis and stability context).

  • Wiesner, M., et al. (2025). Development and validation of reverse phase HPLC method for the determination of impurities. ResearchGate. Link (General methodology for lipophilic impurity profiling).

  • PubChem. (2025).[4] N-Tosylindole Compound Summary. National Library of Medicine. Link (Physicochemical property verification).

Sources

Definitive Guide: Validating Regioselectivity in Functionalized 3-Methyl-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists focusing on the precise structural validation of functionalized indole scaffolds. It moves beyond generic characterization, offering a rigorous comparative analysis of regioselective pathways and self-validating analytical protocols.

Executive Summary & Strategic Context

The 3-methyl-1-tosyl-1H-indole scaffold presents a unique regiochemical challenge in drug discovery. With the nucleophilic C3 position blocked by a methyl group and the nitrogen deactivated by a tosyl (Ts) group, standard indole reactivity rules are inverted.

  • The Challenge: Distinguishing between C2-functionalization (kinetically favored via lithiation) and Benzenoid-functionalization (C4–C7, thermodynamically accessible via transition-metal catalysis or EAS).

  • The Goal: This guide compares the C2-Directed Lithiation route (The "Product" methodology) against C-H Activation alternatives, providing a definitive validation workflow to ensure structural integrity.

Comparative Analysis: Synthetic Routes & Regiochemical Outcomes[1]

We compare the primary "Product" methodology (C2-Lithiation) with two major alternatives. Understanding the mechanistic drivers of each is the first step in validation.

Table 1: Regioselectivity Profile Comparison
FeatureMethod A: C2-Directed Lithiation (Primary Protocol)Method B: TM-Catalyzed C-H Activation (Alternative)Method C: Classical EAS (Alternative)
Primary Target C2 Position C7 or C2 Position C5 or C6 Position
Mechanism Deprotonation (Directed ortho-metalation)C-H Insertion / CMD MechanismElectrophilic Aromatic Substitution
Key Reagent n-BuLi or LDA / ElectrophilePd(OAc)₂, Rh(III), or Ir(III)Br₂, HNO₃, Friedel-Crafts
Driving Force Acidity of C2-H enhanced by N-Tosyl EWGChelation assistance (N-Tosyl or C3-DG)Electronic density (limited by N-Ts deactivation)
Regio-Risk Low (High C2 fidelity)High (C2/C7 mixtures common)High (Mixtures of C5/C6 isomers)
Validation Cue Loss of C2 Singlet in ¹H NMRLoss of C7 Doublet / NOESYCoupling Pattern Change (d to s/d)
Mechanistic Insight[2][3][4][5]
  • The C2 Advantage: The N-sulfonyl group (Tosyl) is a powerful Directed Metalation Group (DMG). It inductively acidifies the adjacent C2-proton, allowing exclusive lithiation at -78 °C. This is the most reliable method for introducing substituents at C2.

  • The C7/Benzenoid Risk: Transition metal catalysts (Pd, Rh) can utilize the sulfonyl oxygen to direct activation to the peri-C7 position. However, without careful ligand control, competitive C2 activation occurs. Classical EAS is sluggish due to the electron-withdrawing nature of the tosyl group, often forcing harsh conditions that degrade regioselectivity.

Visualization of Regioselective Pathways[5]

The following diagram maps the divergent reactivity of the 3-methyl-1-tosyl-1H-indole scaffold, highlighting the decision points for synthetic chemists.

RegioselectivityMap Scaffold 3-Methyl-1-tosyl-1H-indole (Starting Material) C2_Path Method A: Lithiation (n-BuLi, -78°C) Scaffold->C2_Path Directed by N-Ts (Kinetic Control) CH_Path Method B: C-H Activation (Pd/Rh Catalysis) Scaffold->CH_Path Chelation Control EAS_Path Method C: EAS (Br2, HNO3) Scaffold->EAS_Path Electronic Control C2_Product C2-Functionalized (Major Isomer) C2_Path->C2_Product CH_Path->C2_Product Competitive C7_Product C7-Functionalized (Peri-Selectivity) CH_Path->C7_Product C7 Preferred Benz_Product C5/C6 Mixture (Electronic Control) EAS_Path->Benz_Product

Figure 1: Divergent synthetic pathways for 3-methyl-1-tosyl-1H-indole. Green path indicates the high-fidelity C2-lithiation route.

Validation Protocols: The "Self-Validating" System

To confirm the success of Method A (C2-functionalization) and rule out alternatives, use this hierarchical validation protocol.

Step 1: ¹H NMR Diagnostic Screening (The "First Pass")

The most immediate confirmation of C2-substitution is the disappearance of the C2-H signal.

  • Protocol: Acquire ¹H NMR in CDCl₃ or DMSO-d₆.

  • Diagnostic Signal (Starting Material): Look for a sharp singlet (or fine doublet) typically between 7.20 – 7.60 ppm . This is the C2-H.

  • Diagnostic Signal (Product):

    • C2-Substituted: The C2-H singlet disappears . The integration of the aromatic region decreases by 1H relative to the Tosyl-CH₃ (3H) or Indole-C3-CH₃ (3H).

    • C4-C7 Substituted: The C2-H singlet remains . The splitting pattern of the benzenoid region (6.8 – 8.0 ppm) changes (e.g., a triplet becomes a doublet).

Step 2: 2D NMR Verification (NOESY/HMBC)

This step is critical if the C2-H signal is obscured or if C7-functionalization is suspected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Logic: The N-Tosyl group's ortho-protons are spatially close to both C2 and C7 .

    • Observation (C2-Product): Strong NOE correlation between Tosyl-ortho-H and the New Substituent at C2.

    • Observation (C7-Product): Strong NOE correlation between Tosyl-ortho-H and the New Substituent at C7.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for coupling between the Indole-C3-Methyl protons and the C2 carbon . If C2 is substituted, the C2 carbon shift will change significantly (>10 ppm) compared to the starting material.

Step 3: X-Ray Crystallography (The Gold Standard)

If the substituent is bulky or creates ambiguous NMR patterns, single-crystal X-ray diffraction is required.

  • Note: 3-methyl-1-tosyl-1H-indoles often crystallize well from EtOH/Hexane mixtures due to the rigid sulfonyl group.

Detailed Experimental Protocol

Method A: Regioselective C2-Lithiation and Trapping This protocol is optimized for high C2-selectivity.

Reagents:

  • 3-Methyl-1-tosyl-1H-indole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 1.6 M in hexanes)

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 equiv)

  • Dry THF (Solvent)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 3-Methyl-1-tosyl-1H-indole and dissolve in anhydrous THF (0.1 M concentration).

  • Lithiation: Cool the solution to -78 °C (Acetone/Dry Ice bath).

  • Addition: Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithio-indole species .

    • Critical Control: Maintain temp < -70 °C to prevent tosyl cleavage or scrambling.

  • Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

  • Functionalization: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint: Run crude ¹H NMR.

  • Pass: C2-H singlet is absent.

  • Fail: C2-H singlet present (indicates failed lithiation or quench).

  • Alert: Complex aromatic region (indicates Tosyl migration or ring opening—check MS for mass balance).

Logic Flow for Structural Assignment

Use this decision tree to interpret your analytical data.

ValidationTree Start Analyze Purified Product (1H NMR) CheckC2 Is the C2-H Singlet (~7.3-7.6 ppm) present? Start->CheckC2 NoC2 No: C2-H is gone CheckC2->NoC2 Substitution at C2 YesC2 Yes: C2-H remains CheckC2->YesC2 Substitution on Ring CheckNOE NOESY: Interaction between Tosyl-ortho-H and Substituent? NoC2->CheckNOE AnalyzeSplit Analyze Splitting Pattern (J-coupling) YesC2->AnalyzeSplit ResultC2 CONFIRMED: C2-Regioisomer CheckNOE->ResultC2 Strong NOE ResultBenz CONFIRMED: Benzenoid (C4-C7) Isomer AnalyzeSplit->ResultBenz Pattern Changed

Figure 2: Analytical decision tree for assigning indole regiochemistry.

References

  • Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer.

  • Lévy, F., et al. (2013). 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole.[1] Acta Crystallographica Section E.

  • Doucet, H., et al. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules.

  • Snieckus, V., et al. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.